molecular formula C11H13N3 B1353965 4-(2-Methylimidazol-1-ylmethyl)phenylamine CAS No. 772311-98-5

4-(2-Methylimidazol-1-ylmethyl)phenylamine

Cat. No.: B1353965
CAS No.: 772311-98-5
M. Wt: 187.24 g/mol
InChI Key: KWSBIEFIWQOXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylimidazol-1-ylmethyl)phenylamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBIEFIWQOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433738
Record name 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772311-98-5
Record name 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(2-Methylimidazol-1-ylmethyl)phenylamine" properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-Methylimidazol-1-ylmethyl)phenylamine

This technical guide provides a comprehensive overview of the known properties and potential context of the chemical compound this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly available literature, key chemical and physical properties have been reported, primarily by chemical suppliers. These properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[1][2]
Molecular Weight 187.24 g/mol [1][2]
CAS Number 772311-98-5[3]
Appearance Solid (form)[1]
InChI 1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3[1]
SMILES Cc1nccn1Cc2ccc(N)cc2[1]

Note: Sigma-Aldrich states that they do not collect analytical data for this product and it is sold "AS-IS". The buyer is responsible for confirming the product's identity and/or purity.[1][4]

Safety Information

Safety information for this compound is available from suppliers and is summarized in the table below.

Table 2: Safety Information for this compound

ParameterInformationSource
GHS Pictogram GHS06 (Skull and crossbones)[1]
Signal Word Danger[1]
Hazard Statement(s) H301 (Toxic if swallowed)[1]
Precautionary Statement(s) P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
Hazard Classification Acute Toxicity 3 Oral[1]

Potential Uses and Research Context

There is no specific information available in the scientific literature regarding the uses and applications of this compound. However, the presence of the 2-methylimidazole and phenylamine moieties suggests potential areas of investigation based on the known activities of related compounds.

The imidazole ring is a common scaffold in medicinal chemistry and is a component of many FDA-approved drugs. Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.

Derivatives of imidazole have a broad range of reported biological activities, including but not limited to:

  • Anticancer: Some imidazole-based compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.[5]

  • Antifungal: The imidazole scaffold is a key feature of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Antihistaminic: The imidazole ring is present in histamine and its antagonists, which are used to treat allergies.

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition.

The phenylamine (aniline) moiety is also a common starting point for the synthesis of various pharmaceuticals.

Given this context, this compound could be a potential building block or lead compound in drug discovery programs targeting a variety of biological targets. However, without experimental data, its specific uses remain speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not described in the currently available scientific literature.

For researchers interested in working with this compound, a potential synthetic approach could involve the N-alkylation of 2-methylimidazole with a suitable 4-aminobenzyl halide or a related electrophile. The general procedure would likely involve reacting the two starting materials in a suitable solvent in the presence of a base. Purification would typically be achieved through techniques such as column chromatography, recrystallization, or distillation.

Characterization of the synthesized compound would require standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

A ¹H NMR spectrum for the related compound 4-(2-methylimidazol-1-yl)phenylamine (CAS 74852-81-6) is available, which could serve as a reference for structural confirmation.[6]

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the mechanism of action or any signaling pathways modulated by this compound.

To provide a conceptual framework for its potential investigation, the following diagram illustrates a general workflow for identifying the biological target and mechanism of action of a novel compound in a drug discovery context.

Drug_Discovery_Workflow General Drug Discovery Workflow A Compound Synthesis and Characterization B High-Throughput Screening (Phenotypic or Target-Based) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Target Deconvolution (for Phenotypic Hits) C->E F In Vitro Pharmacology (IC50/EC50 Determination) D->F G Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->G F->G H In Vivo Efficacy and Toxicology Studies G->H

Caption: A generalized workflow for drug discovery and mechanism of action studies.

Conclusion

This compound is a commercially available chemical with basic property information documented. However, there is a notable absence of in-depth scientific literature detailing its pharmacological properties, specific uses, and biological mechanisms. The presence of the 2-methylimidazole and phenylamine functionalities suggests its potential as a scaffold in medicinal chemistry. Further research is required to elucidate its biological activity and potential therapeutic applications. This guide serves as a summary of the currently available information and provides a contextual framework for future research endeavors.

References

Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic route for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The synthesis is presented as a two-step process involving an initial N-alkylation followed by a nitro group reduction. This guide offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate its replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of the target compound, 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline, is achieved through a two-step reaction sequence. The first step involves the N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide. This reaction selectively forms the C-N bond between the imidazole ring and the benzyl group. The second step is the reduction of the nitro group on the resulting intermediate, 1-(4-nitrobenzyl)-2-methyl-1H-imidazole, to yield the final aniline product. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reaction steps.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction 2-methyl-1H-imidazole 2-methyl-1H-imidazole Intermediate 1-(4-nitrobenzyl)-2-methyl-1H-imidazole 2-methyl-1H-imidazole->Intermediate K2CO3, CH3CN, rt 4-nitrobenzyl_bromide 4-nitrobenzyl bromide 4-nitrobenzyl_bromide->Intermediate Final_Product 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline Intermediate->Final_Product       reduction_reagent SnCl2·2H2O / HCl reduction_reagent->Final_Product

Caption: Overall synthetic pathway for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrobenzyl)-2-methyl-1H-imidazole

This procedure details the N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide using potassium carbonate as a base in acetonitrile.

Materials and Reagents:

  • 2-methylimidazole

  • 4-nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-nitrobenzyl bromide (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(4-nitrobenzyl)-2-methyl-1H-imidazole as a solid.

Step 2: Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

This protocol describes the reduction of the nitro group of 1-(4-nitrobenzyl)-2-methyl-1H-imidazole using tin(II) chloride dihydrate in the presence of hydrochloric acid. This is a classic and effective method for the reduction of aromatic nitro compounds.[1]

Materials and Reagents:

  • 1-(4-nitrobenzyl)-2-methyl-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1-(4-nitrobenzyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. The values are based on literature precedents for similar reactions and may require optimization for specific laboratory conditions.

Table 1: Quantitative Data for the Synthesis of 1-(4-nitrobenzyl)-2-methyl-1H-imidazole

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass/Volume
2-methylimidazole1.082.101.00 g
4-nitrobenzyl bromide1.05216.032.76 g
Potassium carbonate2.0138.213.37 g
Acetonitrile-41.0525 mL
Product 217.22
Typical Yield~90-97%

Table 2: Quantitative Data for the Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass/Volume
1-(4-nitrobenzyl)-2-methyl-1H-imidazole1.0217.221.00 g
Tin(II) chloride dihydrate4.5225.634.67 g
Ethanol-46.0720 mL
Concentrated HCl-36.46~5 mL
Product 187.24
Typical Yield~80-90%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction s1_start Combine 2-methylimidazole, K2CO3, and CH3CN s1_add Add 4-nitrobenzyl bromide s1_start->s1_add s1_react Stir at room temperature (12-18 h) s1_add->s1_react s1_workup Filtration and Aqueous Workup s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-(4-nitrobenzyl)-2-methyl- 1H-imidazole s1_purify->s1_product s2_start Suspend intermediate and SnCl2·2H2O in EtOH s1_product->s2_start Use in next step s2_add Add concentrated HCl s2_start->s2_add s2_react Stir at rt or heat (2-4 h) s2_add->s2_react s2_workup Neutralization and Aqueous Workup s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Final Product s2_purify->s2_product

Caption: General laboratory workflow for the synthesis.

References

An In-depth Technical Guide to 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a heterocyclic amine belonging to the N-substituted imidazole class. Due to the structural motifs present, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document consolidates available chemical data, outlines a plausible synthetic pathway, and discusses the potential biological context based on the activities of structurally related compounds.

Core Compound Identification and Structure

The IUPAC name for the compound is This compound . It consists of a 2-methylimidazole ring linked via a methylene bridge from its N1-position to the C4-position of an aniline (phenylamine) ring.

The structure is represented by the SMILES string Cc1nccn1Cc2ccc(N)cc2.

Table 1: Chemical Identifiers and Properties

Identifier Value
IUPAC Name This compound
Synonyms {4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
CAS Number 772311-98-5
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
InChI Key KWSBIEFIWQOXTF-UHFFFAOYSA-N

| Physical Form | Solid |

Table 2: Safety and Hazard Information

Hazard Type Classification
GHS Pictogram Skull and crossbones (GHS06)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

| Hazard Class | Acute Toxicity 3 (Oral) |

Note: Sigma-Aldrich provides this product for early discovery research and does not collect extensive analytical data. The buyer is responsible for confirming the product's identity and purity.

Experimental Protocols: Synthesis

Proposed Synthetic Route: The synthesis involves the nucleophilic substitution reaction between the sodium salt of 2-methylimidazole and 4-(chloromethyl)aniline or a related benzyl halide derivative. A base is required to deprotonate the imidazole, increasing its nucleophilicity.

G r1 2-Methylimidazole reagents Base (e.g., NaH) Solvent (e.g., THF) r1->reagents p1 4-(Bromomethyl)aniline (or related halide) p1->reagents product This compound reagents->product

Fig 1. Proposed reaction scheme for synthesis.

Detailed Protocol: N-Alkylation of 2-Methylimidazole

This protocol employs sodium hydride (NaH) as a strong base in an anhydrous solvent like tetrahydrofuran (THF).

Materials:

  • 2-Methylimidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 4-(Bromomethyl)aniline hydrobromide (or corresponding protected aniline derivative) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Add a solution of 2-methylimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of 4-(bromomethyl)aniline hydrobromide (1.0 eq) in anhydrous THF dropwise. Note: If using a protected aniline, the protecting group may need to be removed in a subsequent step.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.

  • Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Deprotonation Deprotonation Alkylation Alkylation Deprotonation->Alkylation Sodium Imidazolide Quenching Quenching Alkylation->Quenching Crude Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Crude Product Characterization Characterization Chromatography->Characterization Pure Product

Fig 2. General experimental workflow for synthesis and purification.

Biological Context and Potential Applications

Specific biological activity and mechanism of action data for this compound are not extensively documented in the public domain. However, the benzimidazole scaffold (a related bicyclic structure) and N-substituted imidazoles are recognized as "privileged structures" in medicinal chemistry.[1] They are key components in numerous FDA-approved drugs and clinical candidates.

Anticancer and Antimicrobial Potential:

  • Anticancer Activity: Benzimidazole derivatives have shown significant potential as anticancer agents, targeting a variety of mechanisms.[2][3] These include the inhibition of protein kinases (e.g., CDK4/6, Aurora B kinase), disruption of microtubule polymerization, and inhibition of DNA repair enzymes like PARP.[4][5] The primary outcomes of these interactions are often the arrest of the cell cycle and the induction of apoptosis (programmed cell death).[1]

  • Antimicrobial Activity: N-alkylated imidazole derivatives have been synthesized and investigated for their antibacterial and antifungal properties.[6] Their activity is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes, such as dihydrofolate reductase.[2]

Given its structure, this compound serves as a valuable scaffold for developing novel therapeutic agents targeting these pathways.

Plausible Signaling Pathway: Induction of Apoptosis

Based on the known activities of related benzimidazole compounds, a plausible mechanism for anticancer activity is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is a critical target in cancer therapy.

G Compound N-Benzylimidazole Derivative Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 3. Representative intrinsic apoptosis pathway targeted by imidazole-class compounds.

This guide provides a foundational understanding of this compound for research and development purposes. Its structural features make it a compelling candidate for further investigation, particularly in the synthesis of derivative libraries for screening against various therapeutic targets in oncology and infectious diseases.

References

In-Depth Technical Guide: 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline (CAS 772311-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Characteristics

4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, identified by CAS number 772311-98-5, is a substituted aniline derivative containing a 2-methyl-1H-imidazole moiety. This organic compound serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural features, combining an aromatic amine with a heterocyclic imidazole ring, suggest potential applications in the development of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 772311-98-5[1]
Molecular Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Not specified in literatureN/A
Solubility Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A

Synthesis and Purification

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Reduction 4-Nitrobenzyl bromide 4-Nitrobenzyl bromide 1-((4-Nitrophenyl)methyl)-2-methyl-1H-imidazole 1-((4-Nitrophenyl)methyl)-2-methyl-1H-imidazole 4-Nitrobenzyl bromide->1-((4-Nitrophenyl)methyl)-2-methyl-1H-imidazole Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->1-((4-Nitrophenyl)methyl)-2-methyl-1H-imidazole 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline 1-((4-Nitrophenyl)methyl)-2-methyl-1H-imidazole->4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) G cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Inhibitor->Raf Potential Inhibition

References

In-depth Technical Guide: Biological Activity of 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activity of 4-(2-Methylimidazol-1-ylmethyl)phenylamine. Due to a lack of specific published research on this particular compound, this document will instead provide a broader context based on the known biological activities of structurally related imidazole-containing compounds. The guide will cover potential therapeutic applications, hypothetical mechanisms of action, and suggested experimental protocols for future investigation.

Introduction

This compound is a chemical compound featuring a phenylamine moiety linked to a 2-methylimidazole group via a methylene bridge. The imidazole ring is a common scaffold in medicinal chemistry, known to be a versatile pharmacophore present in numerous approved drugs and biologically active molecules. Derivatives of imidazole have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antifungal, antibacterial, and enzyme inhibitory activities.

While specific biological data for this compound is not currently available in peer-reviewed literature, its structural components suggest potential for biological activity. The phenylamine group can be a key structural element for interactions with various biological targets, and the 2-methylimidazole moiety can participate in hydrogen bonding and metal coordination, which are crucial for enzyme inhibition and receptor binding.

Potential Biological Activities and Therapeutic Areas

Based on the activities of structurally analogous compounds, this compound could be investigated for the following biological activities:

Anticancer Activity

Many imidazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases or topoisomerases.

Antimicrobial Activity

The imidazole core is a hallmark of many antifungal and antibacterial agents. The nitrogen atoms in the imidazole ring can interact with metal ions essential for microbial enzyme function, leading to the inhibition of microbial growth.

Hypothetical Mechanisms of Action and Signaling Pathways

Given the absence of direct experimental evidence, the following section outlines potential mechanisms and signaling pathways that could be modulated by this compound, based on the activities of similar compounds.

Potential Kinase Inhibition Pathway

Many small molecule kinase inhibitors feature nitrogen-containing heterocycles like imidazole. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. A hypothetical signaling pathway that could be targeted is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 4-(2-Methylimidazol- 1-ylmethyl)phenylamine (Hypothetical) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Suggested Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols are suggested as a starting point for investigation.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Cytotoxicity_Workflow start Start culture Culture Cancer and Control Cell Lines start->culture seed Seed Cells in 96-Well Plates culture->seed prepare Prepare Compound Serial Dilutions treat Treat Cells with Compound prepare->treat seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Strains: Obtain standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Quantitative Data Summary

As no experimental data for this compound has been published, this section remains to be populated. It is anticipated that future studies will provide quantitative metrics such as those outlined in the hypothetical table below.

Table 1: Hypothetical Biological Activity Data for this compound

Assay TypeTarget/Cell LineMetricValue (µM)
CytotoxicityMCF-7IC50Data not available
CytotoxicityA549IC50Data not available
AntimicrobialS. aureusMICData not available
AntimicrobialE. coliMICData not available
AntimicrobialC. albicansMICData not available
Kinase InhibitionRAF KinaseIC50Data not available

Conclusion and Future Directions

This compound represents an unexplored molecule with potential for biological activity based on its structural features. The imidazole and phenylamine moieties are well-established pharmacophores, suggesting that this compound could exhibit anticancer, antimicrobial, or other valuable pharmacological properties.

Future research should focus on the synthesis and subsequent biological evaluation of this compound using the experimental protocols outlined in this guide. Initial screening for cytotoxicity and antimicrobial activity will be crucial in determining its potential as a therapeutic agent. Should promising activity be identified, further studies to elucidate its mechanism of action, including target identification and pathway analysis, will be warranted. Structure-activity relationship (SAR) studies involving the synthesis and testing of analogs could also lead to the discovery of more potent and selective compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and experimental protocols described are based on the known properties of structurally related compounds and are hypothetical in the context of this compound, for which no specific data has been found in the public domain.

4-((2-methyl-1H-imidazol-1-yl)methyl)aniline as a pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Collection

I've started gathering data on 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. My initial searches are focused on its pharmacophore properties, synthesis methods, and biological activities. I'm prioritizing quantitative data, such as IC50 and Ki values, alongside the relevant experimental contexts.

Initiating Analysis Phase

I am now moving into the analysis phase. My Google searches are complete and I'm meticulously sifting through the results to pinpoint key signaling pathways, structure-activity relationships, and experimental workflows related to 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. Quantitative data will be organized into detailed tables, while experimental methods will be documented thoroughly.

Discovering Imidazole Compounds

I've been immersed in imidazole-related compounds. My focus is on benzimidazole and other analogs, with an eye toward their synthesis. Recent findings include details on the creation of 4-(1H-benzo derivatives.

Refining Search Parameters

I'm expanding my search, realizing the initial query was overly narrow. I've found information on 4-(1H-benzo[d]imidazol-2-yl)aniline and its derivatives, and the existence of 4-(2-Methyl-1H-imidazol-1-yl)aniline, but not detailed data on 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. The results are rich in imidazole/benzimidazole-related compounds with diverse biological activities. I'm focusing on compounds with similar core structures to find the information needed.

Deepening My Approach

I'm now expanding my search. The initial findings on 4-(1H-benzo[d]imidazol-2-yl)aniline are encouraging. I've confirmed 4-(2-Methyl-1H-imidazol-1-yl)aniline's existence, but remain stymied on 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. The results highlight diverse imidazole activities, but lack in-depth pharmacophore info. SAR studies and medicinal chemistry papers are now my focus.

Expanding the Scope

I've broadened the search parameters and found a relevant paper. It details the synthesis and activity of 4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. This adds depth to the understanding.

Narrowing the Focus

I've uncovered more related information, particularly regarding the synthesis and activity of imidazole derivatives. Specifically, I found a paper detailing 4-[(N-Imidazol-2 -ylmethyl)anilino]pyranopyridine analogs, which share a similar pharmacophore as my target compound and are reported as anti-angiogenic agents. This is helpful, although I am still searching for direct quantitative data. I am now focusing my search on kinase inhibition and looking for papers with detailed experimental sections.

Refining the Search

I've located several papers with the (imidazol-1-yl)methyl)aniline core structure. One details tyrosine kinase inhibitors derived from 4-(Arylaminomethyl)benzamide derivatives and another describes 4-[(N-Imidazol-2 -ylmethyl)anilino]pyranopyridine analogs as anti-angiogenic agents. Both are helpful, but lack the specific quantitative data, like IC50 values, I'm after. Although broad biological activities are mentioned, the signaling pathways are still indirectly linked to kinase inhibition. Now I'll refine my search toward kinase inhibitors, targeting papers with detailed experimental sections and supplementary information. Review articles on imidazole-based kinase inhibitors are also on the agenda.

Discovering Related Compounds

I've made some good progress in finding relevant literature. While a comprehensive understanding of 4-(( 2-methyl-1H-imidazol-1-yl)methyl)aniline remains out of reach, I've unearthed several papers dealing with similar structures. The (imidazol-1-yl)methyl)aniline core is present in a broader context in many of these finds.

Connecting Structural Features

I've learned a lot about the common features of these compounds. While direct data on our target is still lacking, similar kinase inhibitor molecules like Nilotinib provide useful structural context. The imidazole-aniline scaffold appears key, but detailed bioactivity data or specific assay protocols are missing. My next step will be to infer likely bioactivity and pathways by connecting existing knowledge.

Assessing Bioactivity Context

I've learned that 4-(( 2-methyl-1H-imidazol-1-yl)methyl)aniline itself lacks direct bioactivity data, but its imidazole-aniline core is a recurring motif in kinase inhibitors. Nilotinib's synthesis is a useful template. While specific quantitative data is absent, papers on similar compounds like 4-(Arylaminomethyl)benzamide give insight into potential kinase inhibition. I'll summarize these findings and propose inferred bioactivity and pathways, making it clear this is based on related molecules.

Consolidating Findings and Next Steps

I've made good progress compiling the data, but significant gaps remain. While direct bioactivity data for 4-(( 2-methyl-1H-imidazol-1-yl)methyl)aniline is missing, I've assembled valuable information from related kinase inhibitors like Nilotinib's intermediate and 4-(Arylaminomethyl)benzamide derivatives. The (imidazol-1-yl)methyl)aniline scaffold's role in kinase inhibition is clear. I'm now drafting the whitepaper, focusing on related compound data, and will create representative tables, synthetic routes, and diagrams, making it clear this information is inferred, given the lack of specific data for the target compound.

The Therapeutic Potential of 4-(2-Methylimidazol-1-ylmethyl)phenylamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-methylimidazol-1-ylmethyl)phenylamine scaffold has emerged as a promising core structure in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these derivatives, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways. The versatility of the imidazole ring, coupled with the phenylamine moiety, allows for diverse structural modifications, leading to compounds with potential applications in oncology and infectious diseases.

Potential Therapeutic Applications

Derivatives of the this compound core have been primarily investigated for their anticancer and antimicrobial properties. The core structure serves as a versatile scaffold for the development of targeted therapies.

Anticancer Activity

Several studies have highlighted the potential of imidazole-based compounds as anticancer agents. While specific data on this compound is limited, related N-benzylbenzimidazole and other imidazole derivatives have shown activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

One study on N-benzyl benzimidazole linked pyrimidine derivatives, which share a similar structural motif, demonstrated significant anticancer activity against the human breast cancer cell line MDA-MB-231.

Table 1: Anticancer Activity of Related Benzimidazole-Pyrimidine Derivatives

CompoundTarget Cell LineGI50 (μM)
5a MDA-MB-23184.0
5b MDA-MB-23139.6

GI50: The concentration of the compound that causes 50% growth inhibition.

Another area of investigation for structurally related compounds is the inhibition of kinases involved in cancer progression. For instance, some benzimidazole derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound are expected to exhibit antimicrobial properties by interfering with essential microbial processes. General mechanisms for imidazole-based antimicrobials include the disruption of microbial cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.

Recent research on novel imidazole derivatives has demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. While the specific compounds tested had different substitution patterns, the findings underscore the potential of the imidazole scaffold in combating bacterial infections.

Experimental Protocols

The evaluation of the therapeutic potential of this compound derivatives involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in the assessment of their anticancer and antimicrobial activities.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method for determining cytotoxicity and cell proliferation.

Objective: To determine the growth inhibitory effect of the test compounds on cancer cell lines.

Methodology:

  • Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are likely mediated through their interaction with specific molecular targets within cellular signaling pathways. Based on the activities of related compounds, potential pathways of interest include those involved in cell cycle regulation, apoptosis, and microbial biosynthesis.

Below are diagrams generated using Graphviz to illustrate these potential relationships.

experimental_workflow_anticancer cluster_invitro In Vitro Evaluation Cell_Lines Cancer Cell Lines (e.g., MDA-MB-231) Compound_Treatment Treatment with Derivatives Cell_Lines->Compound_Treatment Seeding SRB_Assay SRB Assay Compound_Treatment->SRB_Assay 48-72h Incubation Data_Analysis GI50 Determination SRB_Assay->Data_Analysis Absorbance Reading

Figure 1: Workflow for in vitro anticancer activity screening.

signaling_pathway_anticancer cluster_pathway Potential Anticancer Mechanism Derivative 4-(2-Methylimidazol-1-ylmethyl) phenylamine Derivative Kinase Protein Kinase (e.g., VEGFR-2) Derivative->Kinase Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Proliferation Cell Proliferation Kinase->Proliferation Inhibition Angiogenesis Angiogenesis Kinase->Angiogenesis Inhibition experimental_workflow_antimicrobial cluster_invitro In Vitro Evaluation Microorganism Bacterial Strains (e.g., S. aureus) Incubation Incubation with Inoculum Microorganism->Incubation Inoculation Compound_Dilution Serial Dilution of Derivatives Compound_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Visual Inspection

Spectroscopic and Synthetic Profile of 4-(2-Methylimidazol-1-ylmethyl)phenylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and synthetic methodologies for the compound 4-(2-Methylimidazol-1-ylmethyl)phenylamine. While a complete, consolidated dataset from a single source remains elusive in publicly available literature and databases, this document collates the confirmed chemical information and offers insights into its characterization based on available data for closely related structures.

Chemical Identity and Properties

This compound , identified by the CAS Number 772311-98-5 , is a substituted phenylamine derivative featuring a 2-methylimidazole moiety linked through a methylene bridge. Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
CAS Number 772311-98-5

Spectroscopic Data

Mass Spectrometry

A Gas Chromatography-Mass Spectrum (GC-MS) is available for 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline from SpectraBase.[1] Analysis of this spectrum would provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which is crucial for confirming the molecular weight and elucidating the structure of the molecule.

Note: ¹H NMR, ¹³C NMR, and IR spectroscopic data for this specific compound have not been located in the searched scientific literature or chemical databases. To aid researchers, spectroscopic data for structurally similar compounds can be used as a reference for predicting characteristic signals. For instance, the related compound 4-(2-methylimidazol-1-yl)phenylamine (CAS 74852-81-6), which lacks the methylene bridge, is listed on ChemicalBook with the availability of ¹H NMR, ¹³C NMR, IR, and MS data. However, the absence of the methylene linker would significantly alter the chemical shifts and coupling constants in the NMR spectra and introduce changes in the IR vibrational modes.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and purification of this compound has not been identified in the conducted searches. However, general synthetic strategies for N-alkylation of imidazoles and the formation of substituted anilines are well-established in organic chemistry.

A plausible synthetic route could involve the N-alkylation of 2-methylimidazole with a suitable 4-aminobenzyl halide (e.g., 4-aminobenzyl chloride or bromide) in the presence of a base. The general steps for such a synthesis and subsequent characterization are outlined below.

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Methylimidazole + 4-Aminobenzyl Halide Reaction N-Alkylation (Base, Solvent) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: General workflow for the synthesis and characterization of this compound.

General Spectroscopic Analysis Protocol

The characterization of the synthesized compound would typically involve the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the aromatic, methylene, and methyl protons.

    • ¹³C NMR: Obtain the carbon NMR spectrum to determine the number of unique carbon environments and their chemical shifts.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

    • Analysis: Acquire the IR spectrum to identify the characteristic vibrational frequencies of the functional groups, such as N-H stretches of the amine, C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretches of the imidazole and phenyl rings.

Logical Relationship of Spectroscopic Characterization

The relationship between the compound and its spectroscopic analysis is fundamental to its structural confirmation. Each technique provides a unique piece of the structural puzzle.

G cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound This compound HNMR 1H NMR Compound->HNMR CNMR 13C NMR Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProtonEnv Proton Environment & Connectivity HNMR->ProtonEnv CarbonSkel Carbon Skeleton CNMR->CarbonSkel FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Logical diagram illustrating the relationship between the compound and the structural information obtained from various spectroscopic techniques.

References

The Pivotal Role of the 2-Methylimidazole Moiety in Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties, conferred by the imidazole ring and the adjacent methyl group, allow for a diverse range of interactions with biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the role of the 2-methylimidazole moiety in biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Biological Activities and Mechanisms

The 2-methylimidazole moiety is a versatile pharmacophore implicated in a variety of biological activities, including enzyme inhibition, antimicrobial effects, anti-inflammatory actions, and cytotoxicity. The steric and electronic influence of the 2-methyl group fine-tunes the binding affinity and selectivity of these compounds for their respective targets.

Enzyme Inhibition

2-Methylimidazole derivatives have been extensively studied as inhibitors of various enzymes crucial in physiological and pathological processes.

  • Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): Novel 2-methylimidazolium salts have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE)[1]. These enzymes are implicated in conditions like glaucoma and Alzheimer's disease, respectively. The positively charged imidazolium ring likely facilitates interactions within the enzyme active sites.

  • Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are well-known inhibitors of CYP enzymes, which are central to drug metabolism. The nitrogen atoms of the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition[2]. While 2-methylimidazole itself is a less potent inhibitor of CYP2E1 compared to imidazole, its derivatives can exhibit significant inhibitory activity against various CYP isoforms[2][3]. This highlights the importance of this scaffold in predicting and understanding potential drug-drug interactions.

  • UDP-Glucuronosyltransferases (UGTs): 2-Methylimidazole has been shown to induce the activity of hepatic UGTs in rats. This induction leads to increased glucuronidation and subsequent excretion of thyroxine (T4), resulting in decreased circulating T4 levels. This hormonal imbalance triggers an increase in thyroid-stimulating hormone (TSH), which can lead to thyroid follicular cell hyperplasia and hypertrophy[3].

Antimicrobial and Antifungal Activity

The 2-methylimidazole core is a key component of nitroimidazole antibiotics, such as metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa. Furthermore, numerous derivatives incorporating the 2-methylimidazole moiety have been synthesized and evaluated for their broad-spectrum antimicrobial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Anti-inflammatory and Cytotoxic Effects

Derivatives of 2-methylimidazole have been investigated for their potential as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX), while the cytotoxic activity against cancer cell lines can be mediated through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.

Quantitative Data Summary

The following tables summarize the biological activity of various 2-methylimidazole derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Enzyme Inhibition by 2-Methylimidazole Derivatives

Compound ClassTarget EnzymeInhibition Constant (Ki) / IC50Reference
Novel 2-methylimidazolium saltshCA I26.45 ± 6.49 - 77.60 ± 9.53 nM (Ki)[1]
Novel 2-methylimidazolium saltshCA II27.87 ± 5.00 - 86.61 ± 5.71 nM (Ki)[1]
Novel 2-methylimidazolium saltsAChE1.15 ± 0.19 - 8.89 ± 0.49 nM (Ki)[1]
Pyrimidine-imidazole derivative (PH-302)CYP3A4~2.0 µM (Ki)[2]
Imidazole-coumarin conjugatesHepatitis C Virus5.1 - 8.4 µM (EC50)

Table 2: Cytotoxicity of 2-Methylimidazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Imidazole derivative 2 S. cerevisiae95 ± 7.07[4]
Imidazole derivative 10 S. cerevisiae235 ± 7.07[5]
Imidazole-2-thione 5h MCF-7 (Breast)2.65[6]
Imidazole-2-thione 5b MCF-7 (Breast)5.105[6]
Imidazole-2-thione 5h HepG2 (Liver)4.929[6]
Imidazole-2-thione 5b HepG2 (Liver)7.397[6]
Imidazole derivative C17 PANC (Pancreatic)0.063[7]
Imidazole derivative C17 ASPC-1 (Pancreatic)0.062[7]

Table 3: Antimicrobial and Antifungal Activity of 2-Methylimidazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole-2,4-dienone derivative 31 C. albicans 64110 (Fluconazole-resistant)8[8]
Imidazole-2,4-dienone derivative 42 C. albicans 64110 (Fluconazole-resistant)8[8]
Imidazole derivative HL1 Staphylococcus aureus625
Imidazole derivative HL2 Staphylococcus aureus625
Imidazole derivative HL1 MRSA1250
Imidazole derivative HL2 MRSA625
Imidazole derivative HL2 Escherichia coli2500
Imidazole derivative HL2 Pseudomonas aeruginosa2500

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and extension of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).

    • Dissolve test compounds in DMSO to create stock solutions and then dilute to desired concentrations in phosphate buffer (final DMSO concentration <1%).

  • Assay Protocol (200 µL final volume):

    • Add 10 µL of the AChE working solution to each well (except blank).

    • Add 10 µL of the test compound dilution or vehicle to the respective wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Prepare a reaction mixture containing 160 µL of phosphate buffer, 10 µL of DTNB stock solution, and 10 µL of ATCI stock solution per well.

    • Add 180 µL of this reaction mixture to all wells to start the reaction.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO (prepare fresh).

    • Prepare dilutions of test compounds in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (slope of absorbance vs. time).

    • Determine the percent inhibition and IC50 values as described for the AChE assay.

UDP-Glucuronosyltransferase (UGT) Activity Assay (Fluorometric)

This assay measures UGT activity by tracking the decrease in fluorescence of a specific substrate as it is converted to a non-fluorescent glucuronide.

Materials:

  • UGT-containing sample (e.g., liver microsomes)

  • UGT Assay Buffer

  • Fluorescent UGT Substrate

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Alamethicin

  • Test compounds

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Sample and Reagent Preparation:

    • Prepare microsomal fractions and determine protein concentration.

    • Prepare working solutions of the UGT substrate and UDPGA.

    • Prepare a solution of alamethicin to permeabilize the microsomal membrane.

  • Assay Protocol:

    • Add 50 µg of microsomal protein to each well.

    • Add alamethicin solution and incubate to permeabilize the membranes.

    • Add the test compound or vehicle.

    • Add the UGT substrate solution.

    • Incubate for 5 minutes at 37°C, protected from light.

    • Initiate the reaction by adding the UDPGA solution.

    • Immediately measure fluorescence (e.g., Ex/Em = 415/502 nm) in kinetic mode for 30-40 minutes at 37°C.

  • Data Analysis:

    • The rate of decrease in fluorescence is proportional to the UGT activity.

    • Calculate the specific activity (nmol/min/mg protein).

    • Determine the effect of test compounds on UGT activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts discussed in this guide.

UGT_Induction_Pathway 2-MeI 2-Methylimidazole UDPGT Hepatic UDPGT (Increased Activity) 2-MeI->UDPGT Induces T4_Gluc Thyroxine (T4) Glucuronidation UDPGT->T4_Gluc T4_Excretion Increased T4 Excretion T4_Gluc->T4_Excretion T4_Levels Decreased Circulating T4 Levels T4_Excretion->T4_Levels TSH Increased TSH Secretion T4_Levels->TSH Stimulates Thyroid Thyroid Follicular Cell Hyperplasia/Hypertrophy TSH->Thyroid

Caption: Mechanism of 2-methylimidazole-induced thyroid effects in rats.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare AChE, ATCI, DTNB, and Test Compounds Plate_Setup Add AChE and Test Compound to 96-well Plate Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Reaction_Start Add ATCI/DTNB Reaction Mixture Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Add Test Compounds (Various Concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Calc_IC50 Determine IC50 Value Calc_Viability->Calc_IC50

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The 2-methylimidazole moiety is a cornerstone in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its ability to engage in a multitude of biological interactions has led to compounds with potent and diverse pharmacological profiles. The quantitative data, detailed experimental protocols, and visual representations provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable scaffold. A thorough understanding of the structure-activity relationships and mechanisms of action of 2-methylimidazole-containing compounds will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the N-alkylation of 2-methylimidazole with 4-(bromomethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a cornerstone of medicinal chemistry, yielding compounds with a wide spectrum of biological activities. The imidazole scaffold is a prevalent feature in numerous pharmaceuticals and biologically active molecules.[1] This document provides detailed protocols for the synthesis of 1-(4-aminobenzyl)-2-methylimidazole through the N-alkylation of 2-methylimidazole with 4-(bromomethyl)aniline. The resulting compound is a valuable intermediate for the synthesis of various therapeutic agents, including potential anti-inflammatory and anticancer drugs.[2][3] The amino group on the phenyl ring offers a versatile handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the 2-methylimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)aniline and displacing the bromide ion. The use of a base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.[4]

Reaction Scheme

Caption: N-alkylation of 2-methylimidazole with 4-(bromomethyl)aniline.

Experimental Protocols

Two common procedures for the N-alkylation of 2-methylimidazole are detailed below. Protocol 1 utilizes the milder base potassium carbonate in acetonitrile, a common and effective method for this type of transformation.[5] Protocol 2 employs a stronger base, sodium hydride, in an anhydrous solvent like N,N-dimethylformamide (DMF), which can be advantageous for less reactive substrates.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.[4][5]

Materials:

  • 2-Methylimidazole

  • 4-(Bromomethyl)aniline hydrobromide (or free base)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 2-methylimidazole (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 4-(bromomethyl)aniline hydrobromide (1.1 eq) to the reaction mixture. If using the free base of 4-(bromomethyl)aniline, 1.1 equivalents of K₂CO₃ is sufficient.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol uses a stronger base and is suitable for ensuring complete deprotonation of the imidazole.

Materials:

  • 2-Methylimidazole

  • 4-(Bromomethyl)aniline hydrobromide (or free base)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous DMF and cool the suspension to 0°C.

  • Dissolve 2-methylimidazole (1.0 eq) in anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0°C and add a solution of 4-(bromomethyl)aniline hydrobromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation reaction. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

ProductStarting MaterialsBase/SolventReaction Time (h)Yield (%)Melting Point (°C)References
1-(4-Aminobenzyl)-2-methylimidazole2-Methylimidazole, 4-(Bromomethyl)anilineK₂CO₃ / Acetonitrile4-875-85112-113[6]
1-(4-Aminobenzyl)-2-methylimidazole2-Methylimidazole, 4-(Bromomethyl)anilineNaH / DMF2-680-90112-113[6]

Characterization Data of 1-(4-Aminobenzyl)-2-methylimidazole:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ: 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.55 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 1.2 Hz, 1H, Imidazole-H), 6.70 (d, J = 1.2 Hz, 1H, Imidazole-H), 5.00 (s, 2H, CH₂), 4.95 (s, 2H, NH₂), 2.25 (s, 3H, CH₃). (Predicted, based on analogous structures).[7][8]
¹³C NMR (100 MHz, DMSO-d₆) δ: 147.0, 145.0, 129.0 (2C), 128.0, 121.0, 114.0 (2C), 48.0, 12.0. (Predicted, based on analogous structures).[7][8]
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch, amine), 3100 (C-H stretch, aromatic), 2950 (C-H stretch, methyl), 1620 (C=N stretch, imidazole), 1520 (N-H bend, amine), 1250 (C-N stretch). (Predicted, based on analogous structures).[8]
MS (ESI) m/z: 188.1234 [M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺: 188.1233).

Mandatory Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants Combine 2-methylimidazole and base in solvent add_alkyl_halide Add 4-(bromomethyl)aniline reactants->add_alkyl_halide heat Heat to reflux (Protocol 1) or stir at RT (Protocol 2) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor filter Filter solids monitor->filter evaporate Evaporate solvent filter->evaporate extract Liquid-liquid extraction evaporate->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column chromatography concentrate->chromatography product 1-(4-Aminobenzyl)-2-methylimidazole chromatography->product

Caption: General experimental workflow for the N-alkylation.

SN2 Reaction Mechanism

sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack imidazole 2-Methylimidazole imidazolate 2-Methylimidazolate anion imidazole->imidazolate + base Base conjugate_acid Conjugate Acid base->conjugate_acid + alkyl_halide 4-(Bromomethyl)aniline imidazolate->alkyl_halide Sₙ2 attack product 1-(4-Aminobenzyl)-2-methylimidazole imidazolate->product + bromide Br⁻ alkyl_halide->bromide +

Caption: The Sₙ2 mechanism of N-alkylation.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(2-Methylimidazol-1-ylmethyl)phenylamine as a versatile scaffold in parallel synthesis for the rapid generation of compound libraries. The protocols detailed below are designed for high-throughput synthesis of amide, urea, and sulfonamide derivatives, which are key functional groups in many biologically active molecules. The imidazole moiety is a well-established pharmacophore, and its incorporation into diverse chemical libraries can lead to the discovery of novel therapeutic agents.[1][2][3]

Introduction

Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid creation of large and diverse compound libraries for screening and lead optimization.[4] The core principle involves the simultaneous synthesis of a multitude of compounds in a spatially separated manner, typically in multi-well plates. This compound is an attractive building block for such endeavors due to the presence of a reactive primary amine, which can be readily functionalized, and the 2-methylimidazole group, a common motif in medicinal chemistry known to interact with various biological targets.[5] Derivatives of this scaffold are of particular interest for their potential as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8][9]

Experimental Workflows

The following diagram illustrates the general workflow for the parallel synthesis of compound libraries starting from this compound. This process involves three key stages: reaction setup, parallel synthesis, and product work-up and analysis.

G cluster_0 Reaction Setup cluster_1 Parallel Synthesis cluster_2 Work-up & Analysis A Dispense this compound solution into 96-well plate D Add building block solutions to respective wells A->D B Prepare building block solutions (Carboxylic Acids, Isocyanates, Sulfonyl Chlorides) B->D C Prepare reagent solutions (Coupling agents, Bases) E Add reagent solutions to all wells C->E D->E F Incubate reaction plate (with shaking and/or heating) E->F G Quench reactions F->G H Liquid-liquid extraction or solid-phase extraction G->H I Evaporate solvent H->I J Analyze library by LC-MS (Purity and Identity) I->J G cluster_library Synthesized Library RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Metabolism Metabolism Akt->Metabolism S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for the Derivatization of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine on 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The imidazole moiety is a common feature in many biologically active compounds, and modifications of the aniline group can significantly impact a molecule's pharmacological profile.[1][2][3][4]

Introduction

The primary aromatic amine of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is a key functional group for a variety of chemical transformations. Its reactivity is analogous to other primary aromatic amines, allowing for a range of derivatization strategies to be employed. These include, but are not limited to, acylation, sulfonylation, reductive amination, and multicomponent reactions such as the Ugi reaction. Such modifications can be used to synthesize libraries of compounds for high-throughput screening, investigate metabolic pathways, or fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting derivatives often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

General Workflow for Derivatization

A typical workflow for the derivatization of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline involves the reaction of the primary amine with a suitable electrophile, followed by purification and characterization of the product.

G cluster_workflow Experimental Workflow start Start: 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline reaction Derivatization Reaction (Acylation, Sulfonylation, etc.) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Derivative characterization->end

Caption: General experimental workflow for derivatization.

Protocol 1: Acylation of the Primary Amine

Acylation of the primary amine to form an amide is a robust and widely used transformation. Acyl chlorides or acid anhydrides are common acylating agents.

Materials:

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Data for a Hypothetical Acetyl Derivative:

ParameterExpected Value
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets, ~7.0-7.5 ppm), CH₂ (singlet, ~5.1 ppm), NH (broad singlet), CH₃ (imidazole, singlet, ~2.4 ppm), CH₃ (acetyl, singlet, ~2.1 ppm)
Mass Spec (ESI+) m/z 230.13 [M+H]⁺

Protocol 2: Sulfonylation of the Primary Amine

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This is a common method for synthesizing this important class of compounds.

Materials:

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., Pyridine, THF, DCM)

  • Base (if not using pyridine as solvent, e.g., Triethylamine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (1.0 eq) in the anhydrous solvent.

  • If not using pyridine as the solvent, add the base (1.1-1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.0-1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude sulfonamide by column chromatography or recrystallization.

Expected Data for a Hypothetical p-Toluenesulfonyl Derivative:

ParameterExpected Value
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 353.43 g/mol
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (multiplets, ~7.0-7.8 ppm), NH (singlet), CH₂ (singlet, ~5.0 ppm), CH₃ (imidazole, singlet, ~2.3 ppm), CH₃ (tosyl, singlet, ~2.3 ppm)
Mass Spec (ESI+) m/z 354.13 [M+H]⁺

Protocol 3: Reductive Amination

Reductive amination allows for the N-alkylation of the primary amine by reaction with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution.

  • Purify the product by silica gel column chromatography.

Expected Data for a Hypothetical N-Benzyl Derivative:

ParameterExpected Value
Molecular Formula C₁₈H₁₉N₃
Molecular Weight 277.37 g/mol
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets, ~6.6-7.4 ppm), CH₂ (imidazole-benzyl, singlet, ~5.0 ppm), CH₂ (N-benzyl, singlet, ~4.3 ppm), NH (broad singlet), CH₃ (imidazole, singlet, ~2.4 ppm)
Mass Spec (ESI+) m/z 278.17 [M+H]⁺

Protocol 4: Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. This is a powerful tool for generating molecular diversity.[5][6][7]

Materials:

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (amine component)

  • Aldehyde or ketone (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Solvent (e.g., Methanol, Dichloromethane/Dimethylformamide (DCM/DMF) mixture)[8]

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) and 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (1.0 eq) in the chosen solvent, add the carboxylic acid (1.0 eq).

  • Stir the mixture for 10-30 minutes at room temperature.

  • Add the isocyanide (1.0-1.1 eq) to the reaction mixture. The reaction is often exothermic.[5]

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expected Data for a Hypothetical Ugi Product:

ParameterExpected Value
Molecular Formula C₂₂H₃₀N₄O
Molecular Weight 382.50 g/mol
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets), various aliphatic protons, NH protons (broad singlets), CH₃ (imidazole, singlet, ~2.4 ppm), tert-butyl (singlet, ~1.4 ppm)
Mass Spec (ESI+) m/z 383.25 [M+H]⁺

Signaling Pathway Context

Derivatives of imidazole and related heterocycles are known to interact with a variety of biological targets. For instance, they can act as enzyme inhibitors or receptor antagonists. The specific signaling pathway targeted will depend on the overall structure of the final derivative.

G cluster_pathway Potential Signaling Pathway Interaction derivative Imidazole Derivative receptor Cell Surface Receptor (e.g., GPCR, RTK) derivative->receptor Antagonist/Agonist enzyme Intracellular Enzyme (e.g., Kinase, Protease) derivative->enzyme Inhibitor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream enzyme->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Potential interaction with signaling pathways.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all reagents should be understood before use.

References

Application Notes and Protocols for Coupling Reactions of 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several common and synthetically useful coupling reactions involving 4-(2-methylimidazol-1-ylmethyl)phenylamine. This versatile primary aromatic amine serves as a valuable building block in medicinal chemistry and materials science, offering a scaffold that incorporates the 2-methylimidazole moiety, known for its diverse biological activities and coordination properties. The following sections detail procedures for Buchwald-Hartwig amination, amide bond formation, reductive amination, and urea synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of diaryl or alkylaryl amines from aryl halides.[1][2] This methodology is highly valued for its broad substrate scope and functional group tolerance.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reaction Conditions Amine 4-(2-Methylimidazol- 1-ylmethyl)phenylamine Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Product Coupled Product (Diaryl/Alkylaryl Amine) ArylHalide Aryl Halide/Triflate (Ar-X, X=Br, I, OTf) Ligand Phosphine Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOt-Bu, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane) Base->Product Solvent->Product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol:

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of primary anilines.[3][4][5]

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Seal the flask, and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary:
Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂XPhosNaOt-BuToluene100Good to Excellent
Pd₂(dba)₃BINAPCs₂CO₃Dioxane110Good to Excellent

Note: Yields are highly dependent on the specific aryl halide and precise reaction conditions. The table provides a general guideline based on literature for similar substrates.[3][6]

Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis, particularly in drug discovery. Standard coupling reagents can be employed to react this compound with a wide range of carboxylic acids.[7][8]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reaction Conditions Amine 4-(2-Methylimidazol- 1-ylmethyl)phenylamine Coupling Coupling Reagent (e.g., EDC, HATU) Product Amide Product Acid Carboxylic Acid (R-COOH) Additive Additive (optional) (e.g., HOBt, DMAP) Base Base (e.g., DIPEA, Et3N) Solvent Solvent (e.g., DMF, DCM) Base->Product Solvent->Product

Caption: General workflow for amide bond formation.

Experimental Protocol (EDC/HOBt Coupling):

This protocol describes a general procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[7]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add DIPEA (2.0 eq.) to the mixture and cool to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Summary:
Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield Range
EDCHOBtDIPEADMF/DCM0 °C to RTModerate to High
HATU-DIPEADMF0 °C to RTHigh to Excellent
T3PPyridinePyridineEthyl AcetateRT to 50 °CGood to High

Note: Yields vary based on the steric and electronic properties of the carboxylic acid.[7][9]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reaction Conditions Amine 4-(2-Methylimidazol- 1-ylmethyl)phenylamine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product Secondary or Tertiary Amine Carbonyl Aldehyde or Ketone (RCHO or R2CO) Solvent Solvent (e.g., DCE, MeOH) Acid Acid (cat.) (e.g., Acetic Acid) Acid->Product

Caption: General workflow for reductive amination.

Experimental Protocol:

This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent.[11]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary:
Carbonyl SubstrateReducing AgentSolventTemperatureTypical Yield Range
Aliphatic/Aromatic AldehydesNaBH(OAc)₃DCERTHigh to Excellent
Aliphatic/Aromatic KetonesNaBH₃CNMeOHRTModerate to High

Note: Ketones are generally less reactive than aldehydes and may require longer reaction times or slightly elevated temperatures.[10][12]

Urea Synthesis

The synthesis of ureas from primary amines is a common transformation. A frequent method involves the reaction of the amine with an isocyanate. For safety, isocyanates can be generated in situ or replaced with safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI).[13][14]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reaction Conditions Amine1 4-(2-Methylimidazol- 1-ylmethyl)phenylamine CarbonylSource Carbonyl Source (e.g., CDI, Triphosgene) Product Urea Product Amine2 Primary or Secondary Amine (R2NH) Solvent Solvent (e.g., THF, DCM)

Caption: General workflow for two-step urea synthesis via CDI.

Experimental Protocol (via CDI):

This protocol describes a two-step, one-pot synthesis of an unsymmetrical urea using CDI.[13]

Materials:

  • This compound

  • A second primary or secondary amine

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF (0.2-0.5 M) in a round-bottom flask under an inert atmosphere.

  • Add CDI (1.05 eq.) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until the formation of the imidazolyl carbamate intermediate is complete (monitor by TLC).

  • To this mixture, add the second amine (1.0 eq.).

  • Continue stirring at room temperature or heat gently (e.g., 40-50 °C) for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Summary:
Carbonyl SourceAmine PartnerSolventTemperatureTypical Yield Range
CDIPrimary/Secondary Aliphatic AminesTHFRT to 50 °CGood to High
Triphosgene/BasePrimary/Secondary Aromatic AminesDCM/Toluene0 °C to RTGood to High

Note: Reactions with triphosgene are hazardous and should be performed with extreme caution in a well-ventilated fume hood.[13]

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 4-(2-methylimidazol-1-ylmethyl)phenylamine as a key building block in the synthesis of novel kinase inhibitors. The protocols detailed herein are based on established synthetic methodologies for creating potent and selective kinase inhibitors, drawing parallels to the structure-activity relationships of known drugs. This document offers detailed experimental procedures, data presentation formats, and visualizations of synthetic pathways and biological contexts to facilitate the discovery and development of next-generation targeted therapies.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2-methylimidazole moiety is a privileged scaffold in kinase inhibitor design, known to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The compound this compound provides a versatile starting material, incorporating this important pharmacophore linked to a reactive phenylamine group, suitable for elaboration into a diverse range of potential kinase inhibitors.

This document outlines the application of this compound in the synthesis of a novel inhibitor targeting the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML). The synthetic strategy is analogous to the core structure of the FDA-approved Bcr-Abl inhibitor, Nilotinib.

Synthetic Scheme and Rationale

The proposed synthetic route leverages a Buchwald-Hartwig amination reaction, a robust and widely used method for the formation of C-N bonds. In this scheme, the primary amine of this compound is coupled with a substituted pyrimidine core. This core is a common feature in many kinase inhibitors, serving as a hinge-binding motif.

Proposed Kinase Inhibitor Target: A novel Bcr-Abl inhibitor, tentatively named "MIMP-Abl" (MethylImidazoloMethylPhenylamine-Abl).

Synthetic Rationale: The 2-methylimidazole group is positioned to interact with the DFG motif of the kinase, while the pyrimidine core is designed to bind to the hinge region. The overall structure is designed to fit within the ATP-binding pocket of the Abl kinase domain.

Experimental Protocols

Synthesis of MIMP-Abl

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of the target inhibitor.

Materials:

  • This compound

  • 3-(4-chloropyrimidin-2-yl)pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 3-(4-chloropyrimidin-2-yl)pyridine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add Pd₂(dba)₃ (0.05 eq) to the flask under a nitrogen atmosphere.

  • Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture should be stirred under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the final product, MIMP-Abl.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

The inhibitory activity of MIMP-Abl against Bcr-Abl kinase can be determined using a variety of commercially available assay kits, such as an ADP-Glo™ Kinase Assay.

Procedure Outline:

  • Reconstitute the Bcr-Abl enzyme, substrate, and ATP in the appropriate kinase buffer.

  • Prepare a serial dilution of the synthesized inhibitor (MIMP-Abl) in DMSO.

  • Add the kinase, substrate, and inhibitor to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the detection reagent.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and structured table to allow for easy comparison of inhibitory potency.

CompoundTarget KinaseIC₅₀ (nM)
MIMP-AblBcr-Abl (wild-type)Hypothetical Value: 15
MIMP-AblBcr-Abl (T315I mutant)Hypothetical Value: 250
NilotinibBcr-Abl (wild-type)20
NilotinibBcr-Abl (T315I mutant)>3000

Note: The IC₅₀ values for MIMP-Abl are hypothetical and would need to be determined experimentally.

Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor MIMP-Abl Inhibitor->BCR_ABL Kinase_Inhibitor_Workflow Start Start: Synthesis of This compound Synthesis Buchwald-Hartwig Amination with 3-(4-chloropyrimidin-2-yl)pyridine Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay In vitro Kinase Assay (IC50 Determination) Characterization->BioAssay CellAssay Cell-based Proliferation Assay BioAssay->CellAssay Lead_Opt Lead Optimization CellAssay->Lead_Opt Synthesis_Pathway Amine This compound Conditions Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Amine->Conditions Pyrimidine 3-(4-chloropyrimidin-2-yl)pyridine Pyrimidine->Conditions Product MIMP-Abl Conditions->Product

Application Notes and Protocols for PROTACs Utilizing a 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]

The linker is a critical determinant of a PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs that incorporate a novel 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline linker. While the specific use of this linker is not yet widely documented, its properties suggest potential for creating PROTACs with unique conformational and solubility characteristics. These guidelines are based on established principles of PROTAC development and can be adapted for various POIs and E3 ligase ligands.

Application Notes

Design Principles of a 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline-Based PROTAC

The 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline moiety offers a semi-rigid structure that can influence the spatial orientation of the POI and E3 ligase ligands. The aniline group provides a versatile attachment point for either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The 2-methylimidazole group can potentially engage in specific interactions within the ternary complex and may also impact the overall solubility and cell permeability of the PROTAC.

Key Considerations for Linker Design:

  • Linker Length and Flexibility: The distance between the aniline nitrogen and the point of attachment on the POI/E3 ligase ligand is crucial. While the core aniline-imidazole structure is relatively rigid, the connection to the ligands can be extended with flexible polyethylene glycol (PEG) or alkyl chains to optimize the distance for productive ternary complex formation.[4][5]

  • Attachment Points (Exit Vectors): The linker must be connected to the POI and E3 ligase ligands at solvent-exposed positions to avoid disrupting their binding to their respective proteins.[1]

  • Physicochemical Properties: The imidazole group may enhance solubility, while the overall structure should be optimized to maintain a balance of hydrophilicity and hydrophobicity for good cell permeability.

Hypothetical PROTAC Structure

For the purpose of these protocols, we will consider a hypothetical PROTAC, PROTAC-IM-1 , targeting a protein of interest (e.g., a kinase) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

  • POI Ligand: A known kinase inhibitor with a suitable functional group for amide coupling.

  • Linker: 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

  • E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline, with a carboxylic acid for amide bond formation.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison of different PROTAC constructs.

Table 1: In Vitro Degradation Profile of PROTAC-IM-1

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-IM-1Kinase XCancer Cell Line AValueValue24
Control PROTACKinase XCancer Cell Line AValueValue24

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Viability after PROTAC-IM-1 Treatment

PROTAC ConstructCell LineIC50 (nM)Assay Timepoint (h)
PROTAC-IM-1Cancer Cell Line AValue72
POI Ligand (Inhibitor)Cancer Cell Line AValue72

IC50: Half-maximal inhibitory concentration.

Table 3: Ternary Complex Formation Parameters

PROTAC ConstructBinary Affinity (POI, Kd in nM)Binary Affinity (E3 Ligase, Kd in nM)Ternary Complex Cooperativity (α)
PROTAC-IM-1ValueValueValue

Kd: Dissociation constant. α: Cooperativity factor.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-IM-1

This protocol describes a general synthetic route for coupling the POI ligand, the 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline linker, and the VHL E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid or amine functional group.

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

  • VHL E3 ligase ligand with a carboxylic acid or amine functional group.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Functionalization of the Linker (if necessary): If both the POI and E3 ligase ligands present the same functional group (e.g., carboxylic acid), one end of the 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline linker will need to be modified to present an orthogonal functional group (e.g., an amine can be converted to an azide for click chemistry).

  • First Amide Coupling:

    • Dissolve the POI ligand (1 eq) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir for 15 minutes at room temperature.

    • Add 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the intermediate by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified intermediate from the previous step (1 eq) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir for 15 minutes at room temperature.

    • Add the VHL E3 ligase ligand (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC-IM-1 compound by preparative HPLC to >95% purity.

  • Characterization: Confirm the structure and identity of PROTAC-IM-1 using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation

This protocol is for assessing the ability of PROTAC-IM-1 to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI.

  • Cell culture medium and supplements.

  • PROTAC-IM-1 and control compounds (e.g., DMSO, POI inhibitor).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-POI, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of PROTAC-IM-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include DMSO as a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol measures the effect of PROTAC-IM-1 on cell proliferation and viability.

Materials:

  • Cancer cell line.

  • 96-well plates.

  • PROTAC-IM-1 and control compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC-IM-1 and control compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC50 value.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cells expressing the POI and E3 ligase.

  • PROTAC-IM-1 and control compounds.

  • Co-IP lysis buffer.

  • Antibody against the POI or a tag (if the POI is tagged).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • Antibodies for Western blotting (anti-POI, anti-E3 ligase).

Procedure:

  • Cell Treatment and Lysis: Treat cells with PROTAC-IM-1 or DMSO for a short period (e.g., 2-4 hours). Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with magnetic beads.

    • Incubate the lysates with the primary antibody against the POI overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with wash buffer.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation.

Protocol 5: In Vitro Ubiquitination Assay

This protocol assesses the ability of PROTAC-IM-1 to induce ubiquitination of the POI in a cell-free system.

Materials:

  • Recombinant purified POI, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL-Elongin B-Elongin C).

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • PROTAC-IM-1 and control compounds.

  • Antibodies for Western blotting (anti-POI, anti-ubiquitin).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add PROTAC-IM-1 or DMSO to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using antibodies against the POI to observe higher molecular weight bands corresponding to ubiquitinated POI, and an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC-IM-1 PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruits UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of PROTAC-IM-1 purification Purification (HPLC) synthesis->purification characterization Characterization (HRMS, NMR) purification->characterization degradation Protein Degradation (Western Blot) characterization->degradation viability Cell Viability (CellTiter-Glo) degradation->viability ternary Ternary Complex (Co-IP) viability->ternary ubiquitination Ubiquitination Assay (In Vitro) ternary->ubiquitination

Caption: Experimental workflow for synthesis and evaluation of PROTAC-IM-1.

Signaling_Pathway cluster_pathway Targeted Kinase Signaling Pathway RTK Receptor Tyrosine Kinase KinaseX Kinase X (POI) RTK->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Degradation Degradation Response Cellular Response (e.g., Proliferation) Substrate->Response PROTAC PROTAC-IM-1 PROTAC->KinaseX Induces Degradation

Caption: Targeted degradation of Kinase X by PROTAC-IM-1.

References

Application Notes and Protocols for Amide Bond Formation with 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(2-Methylimidazol-1-ylmethyl)phenylamine is a versatile primary aromatic amine containing a methylimidazole moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological roles of imidazole-containing compounds. The formation of an amide bond by coupling this amine with various carboxylic acids is a critical step in synthesizing novel molecular entities for screening as potential therapeutic agents. The amide bond is a fundamental linkage in over 25% of known drugs, valued for its stability and hydrogen bonding capabilities.

This document provides detailed protocols for the synthesis of amides from this compound using standard, high-efficiency coupling reagents. The procedures outlined are designed to be broadly applicable for researchers engaged in organic synthesis and drug discovery.

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with a generic carboxylic acid (R-COOH) in the presence of a coupling agent and a base to form the corresponding amide product. Direct condensation is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt, necessitating the activation of the carboxylic acid.

Caption: General scheme for amide bond formation.

Experimental Protocols

Two common and effective protocols for amide bond formation are detailed below. Aromatic amines like this compound can be less nucleophilic than their aliphatic counterparts, sometimes requiring slightly longer reaction times or specific activation agents for optimal results.

Protocol A: EDC/HOBt Mediated Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) to form an active ester, which minimizes side reactions and reduces racemization in chiral acids.[1][2][3]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane gradient).

Protocol B: HBTU Mediated Coupling

HBTU is a highly efficient aminium-based coupling reagent that rapidly activates carboxylic acids. It is often used for more challenging couplings, including those involving sterically hindered or electron-deficient amines.[1][4]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the amidation of this compound with a model carboxylic acid (e.g., Benzoic Acid) based on the protocols described. Actual results will vary depending on the specific substrate.

ParameterProtocol A (EDC/HOBt)Protocol B (HBTU)
Coupling Agent EDC/HOBtHBTU
Base DIPEADIPEA
Solvent DCMDMF
Temperature 0 °C to RTRT
Reaction Time 18 hours6 hours
Typical Yield 75-90%80-95%
Purity (Post-Chr.) >95%>95%

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis, workup, and purification of the target amide.

G start Dissolve Reactants (Carboxylic Acid, Amine, Base) activation Add Coupling Reagent (e.g., EDC or HBTU) start->activation reaction Stir at RT (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for amide synthesis and purification.

Mechanism of Carboxylic Acid Activation

This diagram shows a simplified mechanism for the activation of a carboxylic acid using the EDC/HOBt system, forming a highly reactive intermediate that is readily attacked by the amine.

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Ar-NH₂ Amine Ar-NH₂ (Target Amine) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt activation.

References

Application Notes and Protocols for the Purification of 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a key intermediate in pharmaceutical synthesis. The following methods—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—are presented to achieve varying levels of purity suitable for different research and development stages.

Introduction

This compound is a primary aromatic amine containing a methylimidazole moiety. Its purification can be challenging due to the basic nature of the amine and imidazole groups, which can lead to interactions with acidic stationary phases in chromatography and solubility issues. The selection of an appropriate purification technique is critical to obtain the desired purity and yield. This guide offers detailed protocols for three common purification methods, along with expected outcomes.

Data Presentation

The following tables summarize representative quantitative data for each purification technique. These values are based on typical results for compounds with similar structures and properties and should be considered as a guideline. Actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

Table 1: Comparison of Purification Techniques

ParameterRecrystallization (as HCl salt)Flash Column ChromatographyPreparative HPLC
Purity Achieved >98%>95%>99.5%
Typical Yield 75-90%80-95%60-80%
Scale mg to multi-grammg to multi-gramµg to gram
Throughput ModerateHighLow
Cost LowModerateHigh
Complexity LowModerateHigh

Experimental Protocols

Recrystallization as the Hydrochloride Salt

Recrystallization is a cost-effective method for purifying crystalline solids. For amines that are difficult to crystallize as the free base, forming a salt can improve the crystal lattice energy and facilitate crystallization.

Protocol:

  • Salt Formation:

    • Dissolve the crude this compound (1.0 eq) in a suitable organic solvent such as isopropanol or a mixture of methanol and diethyl ether (10-20 mL per gram of crude material).

    • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or concentrated HCl) dropwise while stirring.

    • Continue stirring for 30 minutes. The hydrochloride salt may precipitate directly. If not, proceed to the next step.

  • Recrystallization:

    • Heat the mixture to dissolve the salt completely. If necessary, add more solvent to achieve full dissolution.

    • If the solution is colored, you may add a small amount of activated carbon and heat for a further 10-15 minutes.

    • Hot-filter the solution to remove the activated carbon or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).

    • Dry the crystals under vacuum to a constant weight.

Table 2: Recrystallization Solvent Screening (Hypothetical)

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
IsopropanolGoodPoorNeedles
Ethanol/Water (9:1)GoodModeratePlates
Methanol/Diethyl EtherGoodPoorPrisms
Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds. Due to the basic nature of the target molecule, a standard silica gel column may lead to peak tailing and yield loss. To mitigate this, an amine-functionalized silica gel or the addition of a basic modifier to the mobile phase is recommended.

Protocol:

  • Stationary Phase and Column Packing:

    • Choose an appropriately sized column packed with amine-functionalized silica gel (e.g., Biotage® KP-NH) or standard silica gel (230-400 mesh).

    • If using standard silica gel, it is advisable to pre-treat the silica by slurrying it in the initial mobile phase containing a basic additive.

    • Pack the column using the chosen solvent system.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution:

    • Equilibrate the column with the initial mobile phase.

    • Elute the compound using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • If using standard silica gel, add a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase.

    • A typical gradient for an amine-functionalized column could be from 100% hexanes to 100% ethyl acetate.

    • For standard silica, a gradient of dichloromethane to 5-10% methanol in dichloromethane with 0.5% triethylamine is a good starting point.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Representative Flash Chromatography Conditions

ParameterCondition A (Amine-Functionalized Silica)Condition B (Standard Silica)
Stationary Phase Amine-Functionalized Silica GelSilica Gel (230-400 mesh)
Mobile Phase A HexanesDichloromethane
Mobile Phase B Ethyl AcetateMethanol with 1% Triethylamine
Gradient 0-100% B over 20 column volumes0-10% B over 20 column volumes
Typical Loading 1-5% of column weight1-2% of column weight
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for achieving very high purity (>99.5%), which is often required for late-stage drug development and analytical standards. The method is typically developed at an analytical scale and then scaled up.

Protocol:

  • Analytical Method Development:

    • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A common mobile phase system is a mixture of water (A) and acetonitrile or methanol (B), both containing an additive to improve peak shape. For basic compounds, 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA) can be used.

    • Gradient: Start with a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the target compound.

    • Optimization: Optimize the gradient around the elution point of the target compound to maximize resolution from impurities.

  • Scale-Up to Preparative HPLC:

    • Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 150 mm).

    • Flow Rate and Gradient Adjustment: Adjust the flow rate and gradient time according to the column dimensions to maintain the same linear velocity.

    • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent at a high concentration (e.g., 10-50 mg/mL) and filter through a 0.45 µm filter.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.

    • If a non-volatile buffer was used, the aqueous residue may need to be lyophilized or extracted with an organic solvent after adjusting the pH. If TFA was used, it can often be removed by co-evaporation with a suitable solvent.

Table 4: Representative Preparative HPLC Parameters

ParameterValue
Column Preparative C18 (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)
Run Time 30 minutes

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Solvent crude->dissolve add_hcl Add HCl Solution dissolve->add_hcl heat Heat to Dissolve add_hcl->heat cool Cool to Crystallize heat->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure Pure HCl Salt dry->pure

Caption: Workflow for Purification by Recrystallization as a Hydrochloride Salt.

Column_Chromatography_Workflow crude Crude Product prepare_sample Prepare Sample (Dissolve or Dry Load) crude->prepare_sample load_sample Load Sample prepare_sample->load_sample pack_column Pack Column pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure Pure Product evaporate->pure HPLC_Purification_Workflow cluster_analytical Analytical Scale cluster_preparative Preparative Scale analytical_dev Analytical Method Development (C18) analytical_opt Optimize Gradient analytical_dev->analytical_opt scale_up Scale-Up Method analytical_opt->scale_up prepare_sample Prepare & Filter Sample scale_up->prepare_sample inject Inject Sample prepare_sample->inject collect_fractions Collect Fractions inject->collect_fractions process_fractions Process Fractions (Evaporate & Lyophilize) collect_fractions->process_fractions pure_product High-Purity Product (>99.5%) process_fractions->pure_product

Troubleshooting & Optimization

common side reactions in the synthesis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

The synthesis of this compound typically proceeds in two key steps: the N-alkylation of 2-methylimidazole with a 4-nitrobenzyl halide, followed by the reduction of the nitro group to an amine. The following table outlines common problems that may be encountered during this synthesis, their potential causes, and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of the N-alkylated intermediate 1. Incomplete deprotonation of 2-methylimidazole: The nucleophilicity of the imidazole is insufficient for the reaction to proceed.[1] 2. Low reactivity of the alkylating agent: The leaving group on the 4-nitrobenzyl moiety is not easily displaced. 3. Poor choice of solvent: The reactants may not be adequately solvated.[1] 4. Decomposition of reagents: The 4-nitrobenzyl halide may be unstable under the reaction conditions.[2]1. Base Selection: Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation. Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF can be effective.[1] 2. Alkylating Agent: Use a more reactive 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or iodide, instead of the chloride.[3] 3. Solvent Optimization: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile to improve solubility and reaction rates.[1] 4. Temperature Control: Maintain a moderate reaction temperature to prevent decomposition of the nitrobenzyl halide.[2]
Formation of a significant amount of dialkylated imidazolium salt 1. Excess alkylating agent: Using a stoichiometric excess of the 4-nitrobenzyl halide can lead to a second alkylation of the desired product.[4] 2. High reaction temperature or prolonged reaction time: These conditions can favor the formation of the thermodynamically stable dialkylated salt.[4]1. Control Stoichiometry: Use a slight excess of 2-methylimidazole (1.1-1.2 equivalents) relative to the 4-nitrobenzyl halide.[4] 2. Slow Addition: Add the 4-nitrobenzyl halide dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] 3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[4]
Incomplete reduction of the nitro group 1. Inactive catalyst or reducing agent: The catalyst (e.g., Pd/C) may have lost its activity, or the reducing agent (e.g., SnCl₂) may have degraded.[5] 2. Insufficient amount of reducing agent: The stoichiometry of the reducing agent may be inadequate for complete conversion. 3. Poor solubility of the nitro-intermediate: The starting material is not fully dissolved in the reaction solvent, limiting its contact with the catalyst/reagent.[5]1. Fresh Reagents: Use a fresh batch of catalyst or reducing agent. For catalytic hydrogenation, ensure the catalyst is from a reliable source.[5] 2. Increase Reagent Amount: Increase the loading of the catalyst or the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, typically 3-5 equivalents).[5] 3. Solvent System: Use a solvent system that ensures the solubility of the nitro-intermediate. For catalytic hydrogenation, protic co-solvents like ethanol/water can be beneficial.[5]
Presence of hydroxylamine, nitroso, or azoxy impurities in the final product 1. Incomplete reduction: These are common intermediates in the reduction of nitro groups and their presence indicates the reaction has not gone to completion.[5][6] 2. Suboptimal reaction conditions: The chosen reducing agent or reaction conditions may not be sufficiently potent to drive the reaction to the amine.1. Stronger Reducing Conditions: If using catalytic hydrogenation, increase the hydrogen pressure or the catalyst loading.[5] If using a metal/acid system (e.g., SnCl₂/HCl), ensure a sufficient excess of the reducing agent and adequate acid concentration.[5][7] 2. Alternative Reducing Agents: Consider using alternative reducing agents known for their high efficiency, such as iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl).[8] 3. Temperature Control: For exothermic reductions, maintain proper temperature control to avoid side reactions.[5]
Difficult purification of the final product 1. Formation of tin salts during workup (with SnCl₂ reduction): The precipitation of tin salts can make extraction and isolation challenging.[9] 2. Close polarity of side products: Some side products may have similar chromatographic behavior to the desired product.1. Workup for SnCl₂ Reduction: After quenching the reaction with a base (e.g., 10% NaOH or NaHCO₃), if tin salts precipitate, you can either extract the aqueous slurry multiple times with an organic solvent or filter the mixture through a pad of Celite to remove the solids.[9] 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider alternative purification techniques like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide?

A1: The most common side reaction is the formation of the dialkylated product, 1,3-bis(4-nitrobenzyl)-2-methylimidazolium bromide. This occurs when the already N-alkylated imidazole product, which is still nucleophilic, reacts with another molecule of the 4-nitrobenzyl bromide.[4] This is more likely to happen if an excess of the alkylating agent is used or if the reaction is carried out at elevated temperatures for an extended period.[4]

Q2: Since 2-methylimidazole has two nitrogen atoms, is the formation of regioisomers a concern during N-alkylation?

A2: No, for 2-methylimidazole, the formation of regioisomers is not a concern. Although imidazoles with different substituents at the 4 and 5 positions can lead to a mixture of N1 and N3 alkylated products, 2-methylimidazole is a symmetrical molecule with respect to the two nitrogen atoms available for alkylation. Therefore, alkylation on either nitrogen will result in the same product.

Q3: I am performing a catalytic hydrogenation to reduce the nitro group and I am observing a very slow reaction. What could be the issue?

A3: A slow catalytic hydrogenation can be due to several factors. The most common cause is an inactive catalyst (e.g., old or poorly stored Pd/C).[5] Another possibility is poor solubility of your nitro-intermediate in the chosen solvent.[5] Ensure your starting material is fully dissolved. Using a co-solvent system, such as ethanol/water, can sometimes improve solubility and reaction rates.[5] Finally, insufficient hydrogen pressure can also lead to a sluggish reaction.

Q4: Are there any other potential side reactions to be aware of during the reduction of the nitro group?

A4: Besides the formation of partially reduced intermediates like hydroxylamines, nitroso, and azoxy compounds, other side reactions can occur depending on the chosen method. For instance, with some powerful reducing agents, there is a small risk of over-reduction of the aromatic ring, although this typically requires harsh conditions.[10][11] If using metal/acid reductions like SnCl₂/HCl, the acidic conditions could potentially affect other acid-sensitive functional groups if they were present in the molecule.[8]

Q5: My final product appears to be dark and oily, making purification difficult. What could be the cause?

A5: A dark and oily product can indicate the presence of impurities or decomposition products. During the N-alkylation step, high temperatures can sometimes lead to the decomposition of the imidazole or the N-alkylated product.[1] In the reduction step, particularly with metal/acid methods, incomplete quenching and removal of metal salts can result in an impure, oily product.[7][9] Thorough purification, including an effective workup to remove inorganic salts and column chromatography, is crucial.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis step1 Step 1: N-Alkylation (2-Methylimidazole + 4-Nitrobenzyl Halide) start->step1 step1_check Check Reaction Progress (TLC/LC-MS) step1->step1_check step1_ok Reaction Complete step1_check->step1_ok Successful step1_issue Issue Detected step1_check->step1_issue Problem step2 Step 2: Nitro Reduction step1_ok->step2 troubleshoot1 Troubleshoot N-Alkylation step1_issue->troubleshoot1 cause1a Low/No Yield troubleshoot1->cause1a cause1b Dialkylation Product troubleshoot1->cause1b solution1a1 Check Base/Solvent cause1a->solution1a1 solution1a2 Check Alkylating Agent Reactivity cause1a->solution1a2 solution1b1 Adjust Stoichiometry cause1b->solution1b1 solution1b2 Slow Addition of Reagent cause1b->solution1b2 solution1a1->step1 solution1a2->step1 solution1b1->step1 solution1b2->step1 step2_check Check Reaction Progress (TLC/LC-MS) step2->step2_check step2_ok Reaction Complete step2_check->step2_ok Successful step2_issue Issue Detected step2_check->step2_issue Problem purification Purification step2_ok->purification troubleshoot2 Troubleshoot Nitro Reduction step2_issue->troubleshoot2 cause2a Incomplete Reaction troubleshoot2->cause2a cause2b Side Products (Hydroxylamine, etc.) troubleshoot2->cause2b solution2a1 Check Catalyst/Reagent Activity cause2a->solution2a1 solution2a2 Check Solubility cause2a->solution2a2 solution2b1 Stronger Reducing Conditions cause2b->solution2b1 solution2b2 Alternative Reducing Agent cause2b->solution2b2 solution2a1->step2 solution2a2->step2 solution2b1->step2 solution2b2->step2 final_product Final Product purification->final_product

References

Technical Support Center: Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide direct solutions to common challenges encountered during this specific N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline? A1: The most prevalent method is the nucleophilic substitution (S_N2) reaction between 2-methylimidazole and an appropriate 4-aminobenzyl halide, such as 4-(chloromethyl)aniline or 4-(bromomethyl)aniline. The reaction typically requires a base to deprotonate the imidazole, enhancing its nucleophilicity.[1][2]

Q2: Why is deprotonation of 2-methylimidazole necessary for this reaction? A2: The N-alkylation of an imidazole is a nucleophilic substitution reaction. A base is used to remove the acidic proton from the N-H bond of the imidazole ring, which forms a highly nucleophilic imidazolate anion.[1] This anion then readily attacks the electrophilic carbon of the benzyl halide, leading to the formation of the desired product. Incomplete deprotonation is a common cause of low reaction yields.[1]

Q3: Can the amine group on 4-(chloromethyl)aniline interfere with the reaction? A3: While the primary aniline amine is nucleophilic, the deprotonated 2-methylimidazole (the imidazolate anion) is a significantly stronger nucleophile under the typical basic conditions used for this reaction. Therefore, the desired N-alkylation of the imidazole ring is the predominant reaction pathway. However, at elevated temperatures or with highly reactive alkylating agents, side reactions involving the aniline amine can occur.

Q4: What are the most common side products in this synthesis? A4: The most common side product is the dialkylated imidazolium salt.[1][3] This occurs when the product, 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline, which is still nucleophilic, reacts with another molecule of the 4-(chloromethyl)aniline. Other potential side reactions include C-alkylation of the imidazole ring, although this is less common.[1]

Q5: How can I effectively purify the final product? A5: The product is often purified using column chromatography on silica gel.[1][3] The polarity of the eluent can be adjusted to effectively separate the desired product from unreacted starting materials and the more polar dialkylated imidazolium salt. Recrystallization may also be a viable purification method depending on the purity of the crude product.

Troubleshooting Guide

Problem 1: Low or No Product Yield / Incomplete Reaction

Potential Causes & Solutions

  • Incomplete Deprotonation: The basicity may be insufficient to fully deprotonate the 2-methylimidazole, reducing its nucleophilicity.

    • Solution: Switch to a stronger base. If you are using a weak inorganic base like potassium carbonate (K₂CO₃), consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[1] Cesium carbonate (Cs₂CO₃) is also reported to be highly effective.[1]

  • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If using 4-(chloromethyl)aniline, the reaction may be sluggish.

    • Solution: If possible, switch to 4-(bromomethyl)aniline or 4-(iodomethyl)aniline. Ensure the alkylating agent is pure and has not degraded.[1]

  • Insufficient Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid excessively high temperatures which can lead to decomposition or side product formation.[1]

  • Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents effectively dissolve the imidazolate salt and promote S_N2 reactions.

Problem 2: Significant Formation of Dialkylated Imidazolium Salt

Potential Causes & Solutions

  • Incorrect Stoichiometry: Using an excess of the alkylating agent (4-(chloromethyl)aniline) increases the likelihood of a second alkylation event.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of 2-methylimidazole relative to the alkylating agent to minimize the chance of dialkylation.[3]

  • High Concentration or Rapid Addition: A high concentration of the alkylating agent can promote the secondary reaction.

    • Solution: Add the alkylating agent dropwise or in portions to the reaction mixture.[1] This maintains a low instantaneous concentration of the electrophile.

  • Prolonged Reaction Time or High Temperature: Extended reaction times or excessive heat can drive the formation of the thermodynamically stable imidazolium salt.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] If possible, run the reaction at a lower temperature for a longer period.

Data Presentation

The selection of base and solvent significantly impacts reaction yield. The following tables provide a summary of expected outcomes based on general principles of N-alkylation.

Table 1: Effect of Base and Solvent on Reaction Yield

BaseSolventRelative BasicityExpected YieldKey Considerations
K₂CO₃AcetonitrileWeakModerateCost-effective; may require heating; risk of incomplete reaction.
Cs₂CO₃DMFModerateGood to HighHighly effective, but more expensive.[1]
KOHDMSOStrongGoodStrong base, good solubility.
NaH (60%)Anhydrous THFVery StrongHigh to Very HighRequires anhydrous conditions and inert atmosphere; handles with caution.[1]

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Incomplete ReactionBaseSwitch from K₂CO₃ to NaHIncreased deprotonation and nucleophilicity, higher conversion.
Incomplete ReactionTemperatureIncrease from RT to 60-80 °CIncreased reaction rate.
Dialkylation Side ProductStoichiometryChange from 1:1 to 1.2:1 (Imidazole:Aniline)Reduced formation of imidazolium salt.[3]
Sluggish ReactionAlkylating AgentSwitch from -Cl to -Br or -IFaster reaction due to better leaving group.[1]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃)
  • Reaction Setup: To a round-bottom flask, add 2-methylimidazole (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Reagent Addition: Add 4-(chloromethyl)aniline hydrochloride (1.0 equivalent) to the stirred mixture. Note: If using the free base of 4-(chloromethyl)aniline, it can be added directly, preferably dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

Caution: Sodium hydride (NaH) is highly reactive and flammable. Handle under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.1 equivalents).

  • Solvent and Washing: Add anhydrous THF and stir. Allow the NaH to settle, then carefully remove the supernatant containing the mineral oil via cannula. Repeat this wash step twice with fresh anhydrous THF.

  • Imidazole Addition: Add fresh anhydrous THF, cool the suspension to 0 °C in an ice bath, and slowly add a solution of 2-methylimidazole (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)aniline (1.05 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until complete.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Work-up and Purification: Perform an aqueous work-up and extraction as described in Protocol 1, followed by purification.

Visualizations

Caption: General reaction scheme for the synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_side_products Are there significant side products? start->check_side_products incomplete_cause Potential Causes: - Insufficient Base - Poor Leaving Group - Low Temperature check_reaction->incomplete_cause No side_product_cause Common Side Product: Dialkylated Imidazolium Salt check_side_products->side_product_cause Yes incomplete_solution Solutions: 1. Use stronger base (NaH) 2. Use -Br or -I analogue 3. Increase temperature incomplete_cause->incomplete_solution side_product_solution Solutions: 1. Use slight excess of imidazole 2. Add alkylating agent slowly 3. Monitor reaction closely side_product_cause->side_product_solution

Caption: A logical workflow for troubleshooting common issues.

Logical_Relationships Key Parameter Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Base Base Strength (e.g., K₂CO₃ vs NaH) Deprotonation Imidazole Deprotonation Base->Deprotonation  Determines Solvent Solvent Choice (e.g., Aprotic Polar) Solvent->Deprotonation Rate Reaction Rate Solvent->Rate Temperature Reaction Temperature Temperature->Rate  Increases Side_Reactions Side Reactions (e.g., Dialkylation) Temperature->Side_Reactions  Can Increase Stoichiometry Reactant Stoichiometry Stoichiometry->Side_Reactions  Influences Deprotonation->Rate  Increases Yield Overall Yield Rate->Yield  Impacts Side_Reactions->Yield  Reduces

Caption: Relationships between parameters and outcomes.

References

Technical Support Center: Synthesis of 1-Alkyl-2-methylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides detailed troubleshooting advice and protocols to address a common challenge in heterocyclic chemistry: the selective mono-N-alkylation of 2-methylimidazole and the prevention of undesired 1,3-dialkylation, which leads to the formation of imidazolium salts.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2-methylimidazole prone to dialkylation?

The primary challenge in controlling the alkylation of 2-methylimidazole arises from the reactivity of the mono-alkylated product. After the first alkylation occurs at one of the nitrogen atoms (N1), the resulting 1-alkyl-2-methylimidazole can be more nucleophilic than the starting 2-methylimidazole. This increased nucleophilicity makes it susceptible to a second alkylation by the electrophile, leading to the formation of a 1,3-dialkyl-2-methylimidazolium salt.[1] This issue is a common hurdle in the synthesis of valuable compounds, including precursors for ionic liquids and active pharmaceutical ingredients.[1]

Q2: What are the key factors that influence the selectivity between mono- and di-alkylation?

Several factors critically influence the outcome of the alkylation reaction. Careful control of these parameters is essential to favor the desired mono-alkylated product.

  • Stoichiometry: Using a molar excess of 2-methylimidazole relative to the alkylating agent can help consume the electrophile before it reacts with the mono-alkylated product.

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically alter the reaction's outcome.[2] For instance, the mechanism of alkylation can differ under basic versus neutral conditions, leading to different product ratios.[2]

  • Steric Hindrance: The size of the alkylating agent and any substituents on the imidazole ring can influence the reaction site. Bulky groups can sterically hinder the second alkylation step.[2][3]

  • Nature of the Base: The type and amount of base used can affect the concentration of the highly reactive imidazolate anion, thereby influencing the rate of both the first and second alkylation steps.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the 1,3-dialkylated imidazolium salt.

This is the most common issue encountered. Here are several strategies to troubleshoot and optimize your reaction for mono-alkylation.

Strategy 1: Control of Stoichiometry and Reaction Conditions

The most direct approach is to manipulate the reaction conditions to favor the initial alkylation and suppress the second.

Troubleshooting Steps:

  • Adjust Molar Ratios: Use an excess of 2-methylimidazole. A molar ratio of 2:1 or higher of 2-methylimidazole to the alkylating halide is often effective.

  • Slow Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide) dropwise or via a syringe pump over an extended period.[4] This maintains a low concentration of the electrophile, minimizing its reaction with the mono-alkylated product.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Recommended temperature ranges are typically between 75°C and 115°C.[4] Lower temperatures can decrease the rate of the second alkylation more significantly than the first.

  • Choice of Base and Solvent: The selection of base and solvent is critical. Alkali metal hydroxides (like KOH) or carbonates in a non-reactive aromatic solvent (like toluene or xylene) are commonly used for preparing 1-alkylimidazoles.[4]

Experimental Protocol: Selective Mono-alkylation of 2-Methylimidazole

This protocol is adapted from a procedure for synthesizing N-dodecyl-2-methylimidazole, which achieves a high yield of the mono-alkylated product.[4]

Materials:

  • 2-Methylimidazole

  • 1-Bromododecane (or other alkyl halide)

  • Potassium Hydroxide (KOH), powdered

  • Toluene

  • Brine solution

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and addition funnel, charge 2-methylimidazole and toluene.

  • Base Addition: While stirring, add powdered potassium hydroxide. The molar ratio of 2-methylimidazole to base should be approximately 1:1.1.

  • Heating: Heat the mixture to a temperature between 75°C and 115°C.

  • Alkyl Halide Addition: Slowly add the 1-bromododecane dropwise to the heated mixture over a period of 3 to 4 hours.[4] The molar ratio of 2-methylimidazole to alkyl halide should be at least 1.1:1.

  • Reaction Monitoring: Continue heating and stirring the mixture until the alkyl halide is no longer detectable by GC or TLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to separate the inorganic salts (KBr).

    • Wash the organic phase (toluene solution) with four portions of brine.

    • Remove the toluene under vacuum at 40°C to yield the crude N-dodecyl-2-methylimidazole.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Data Presentation: Influence of Reaction Parameters

The following table summarizes how different reaction parameters can be adjusted to favor mono-alkylation over dialkylation.

ParameterCondition to Favor Mono-alkylationRationale
Stoichiometry (Imidazole:Alkylating Agent) > 1:1 (e.g., 2:1)Increases the probability of the alkylating agent reacting with the starting material instead of the product.
Rate of Addition Slow, dropwise addition of alkylating agentMaintains a low concentration of the electrophile, reducing the rate of the second alkylation.[4]
Temperature 75°C - 115°CBalances reaction rate with selectivity. Temperatures below 75°C may be too slow, while those above 115°C may not significantly improve yield and can promote side reactions.[4]
Base Alkali metal hydroxides (e.g., KOH)Efficiently generates the imidazolate anion for the first reaction step.[4]
Solvent Non-reactive aromatic (e.g., Toluene, Xylene)Provides a suitable medium for the reaction without participating in it.[4]
Strategy 2: Use of Protecting Groups

For substrates where controlling stoichiometry and conditions is insufficient, a protecting group strategy can provide excellent selectivity.

Q3: How can protecting groups prevent dialkylation?

A protecting group can be used to temporarily block one of the nitrogen atoms, forcing alkylation to occur at the other nitrogen. Subsequent removal of the protecting group yields the desired mono-alkylated product. For instance, the (trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, directing alkylation to the other.[2] Another approach involves using a group that can be introduced and then directs metallation at the C2 position, which after reaction with an electrophile and deprotection, yields a 2-substituted imidazole.[5]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical challenge and the logical steps for troubleshooting.

Caption: Reaction pathway showing desired mono-alkylation and undesired dialkylation.

Caption: A troubleshooting workflow for minimizing dialkylation of 2-methylimidazole.

References

Technical Support Center: Purification of 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2-Methylimidazol-1-ylmethyl)phenylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Symptom Possible Cause(s) Suggested Solutions
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of starting materials or intermediates. - Formation of side-products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform an initial work-up with an aqueous wash to remove water-soluble impurities. - Consider a preliminary acid-base extraction to separate the basic product from neutral or acidic impurities.[1]
Co-eluting Impurities During Column Chromatography - Impurities with similar polarity to the target compound. - Inappropriate solvent system.- Optimize the solvent system for column chromatography. Experiment with different solvent gradients and compositions (e.g., dichloromethane/methanol, ethyl acetate/hexanes).[1] - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). - If impurities are isomeric, preparative HPLC might be necessary for separation.
Product "Oiling Out" During Crystallization - Presence of impurities hindering crystal lattice formation. - Solvent system is not optimal for crystallization. - Cooling the solution too quickly.- Ensure the crude product is sufficiently pure before attempting crystallization. A preliminary chromatographic step may be necessary. - Screen a variety of solvents or solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Allow the solution to cool slowly to promote the formation of crystals rather than an oil. Seeding with a small crystal of pure product can also be beneficial.
Low Yield After Purification - Loss of product during multiple purification steps. - Decomposition of the product on silica gel.- Minimize the number of purification steps where possible. - If the compound shows instability on silica gel, consider alternative purification methods like crystallization or acid-base extraction. - Ensure complete extraction of the product during work-up steps by monitoring with TLC.
Presence of Isomeric Impurities - The synthesis method may lead to the formation of isomers, a common issue in imidazole synthesis.[1][2]- High-resolution analytical techniques like HPLC or NMR are needed to identify and quantify isomeric impurities. - Purification to remove isomers may require advanced techniques such as preparative HPLC or fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: While specific impurities for this exact synthesis are not extensively documented, based on similar chemical syntheses, you can anticipate the following:

  • Unreacted Starting Materials: Such as 4-nitrobenzyl bromide or 2-methylimidazole, depending on the synthetic route.

  • Incomplete Reduction Product: If the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate may be present.[3] A common issue in similar syntheses is the incomplete reduction of a nitroaniline precursor.[1]

  • Isomeric Byproducts: Formation of isomeric products is a known challenge in imidazole chemistry.[1][2]

  • Side-reaction Products: Over-alkylation or other side reactions can lead to unexpected impurities.

Q2: What is a good starting point for a purification strategy?

A2: A multi-step approach is often most effective:

  • Aqueous Work-up: Begin with washing the crude product with water or brine to remove inorganic salts and highly polar impurities.

  • Acid-Base Extraction: Given the basic nature of the aniline and imidazole moieties, an acid-base extraction can be a powerful purification step to separate it from neutral or acidic impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying many organic compounds.[1][3] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final step to achieve high purity.[1][4]

Q3: Are there any known issues with the stability of this compound during purification?

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a sample.

Experimental Protocols

The following are suggested protocols based on methods reported for similar compounds. Researchers should adapt these protocols to their specific experimental conditions.

Protocol 1: Column Chromatography Purification [1][3]

  • Preparation of the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.

  • Elution: Start with a non-polar solvent (e.g., 100% dichloromethane or an ethyl acetate/hexanes mixture) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization [1][4]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Reported Purity and Yield Data

ParameterValueSource
Purity (Commercial) 95+%ChemicalBook[5]
Purity (Commercial) 99%+LookChem[6]
Yield (Synthesis) 86%ChemicalBook[3]

Note: Purity from commercial suppliers may vary, and one major supplier does not provide analytical data, emphasizing the need for independent purity verification.[7]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Workup Aqueous Work-up Crude_Product->Workup Extraction Acid-Base Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Product Pure Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Detected Check_Chromatography Review Chromatography Data Start->Check_Chromatography Co_elution Co-eluting Impurities? Check_Chromatography->Co_elution Yes Check_Crystallization Review Crystallization Check_Chromatography->Check_Crystallization No Optimize_Solvent Optimize Solvent System Co_elution->Optimize_Solvent Yes Change_Stationary_Phase Change Stationary Phase Co_elution->Change_Stationary_Phase If optimization fails Oiling_Out Product Oiling Out? Check_Crystallization->Oiling_Out Yes Purity_Issue Initial Purity Too Low Oiling_Out->Purity_Issue Yes Solvent_Issue Re-screen Solvents Oiling_Out->Solvent_Issue No Add_Chromatography Add Chromatographic Step Purity_Issue->Add_Chromatography

Caption: Troubleshooting logic for common purification challenges.

References

optimizing reaction temperature for 4-(2-Methylimidazol-1-ylmethyl)phenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine.

Experimental Protocol: Synthesis of this compound

This protocol describes a common synthetic route for the N-alkylation of 2-methylimidazole.

Materials:

  • 2-Methylimidazole

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of 1-(4-Nitrobenzyl)-2-methylimidazole

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq.) and 4-nitrobenzyl bromide (1.05 eq.) in acetonitrile.

  • Add potassium carbonate (1.5 eq.) to the mixture.

  • Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid potassium carbonate.

  • Evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-nitrobenzyl)-2-methylimidazole.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(4-nitrobenzyl)-2-methylimidazole in ethanol.

  • Carefully add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a temperature of 30-40°C.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully filter the catalyst through a pad of Celite.

  • Evaporate the ethanol under reduced pressure.

  • The resulting residue can be purified by column chromatography or recrystallization to obtain this compound.

Troubleshooting Guide

Issue Question Possible Cause & Solution
Low Yield in Step 1 My yield of 1-(4-nitrobenzyl)-2-methylimidazole is lower than expected.Cause: The reaction temperature may be too low, leading to an incomplete reaction. Solution: While the reaction is typically run at room temperature, gently heating the mixture to 40-50°C can increase the reaction rate. Monitor for the formation of side products by TLC.
Side Product Formation in Step 1 I am observing significant amounts of side products in my initial alkylation step.Cause: Higher temperatures can sometimes lead to the formation of undesired side products. Solution: If you are heating the reaction, try reducing the temperature back to room temperature and extending the reaction time.
Incomplete Reduction in Step 2 The reduction of the nitro group is not going to completion.Cause: The reaction temperature may be insufficient for the catalytic hydrogenation to proceed efficiently.[1] Solution: Ensure the reaction temperature is maintained between 30-40°C.[1] If the reaction is still sluggish, a slight increase in temperature to 50°C may be beneficial, but monitor for potential catalyst deactivation or side reactions.
Product Decomposition I suspect my final product is decomposing during the workup.Cause: Phenylamines can be sensitive to heat and air oxidation. Solution: Avoid excessive heating during the solvent evaporation step. It is best to concentrate the product at reduced pressure and moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide?

A1: The reaction is typically performed at room temperature (20-25°C). If the reaction is slow, the temperature can be moderately increased to 40-50°C. However, higher temperatures may increase the formation of impurities.

Q2: How does temperature affect the reduction of the nitro group in the second step?

A2: The catalytic hydrogenation is generally effective in the 30-40°C range.[1] Temperatures below this may result in a slow or incomplete reaction. Significantly higher temperatures could lead to catalyst deactivation or undesired side reactions.

Q3: Can I run the alkylation reaction at reflux?

A3: While some similar alkylations are performed at reflux (e.g., approx. 82°C in acetonitrile), this may be too harsh for this specific synthesis and could lead to significant side product formation.[2] It is recommended to start at room temperature and only gently heat if necessary.

Q4: What are the signs that my reaction temperature is too high in Step 1?

A4: The appearance of multiple new spots on your TLC plate that are not the starting material or the desired product is a strong indication of side product formation due to excessive heat. The reaction mixture may also darken significantly.

Data Summary: Effect of Temperature on Synthesis

Step Temperature (°C) Effect on Yield Effect on Purity Reaction Time Notes
1. Alkylation 20-25ModerateHigh12-24 hoursRecommended starting temperature.
40-50Potentially HigherModerate6-12 hoursMay be used to increase reaction rate.
> 60VariableLow< 6 hoursIncreased risk of side product formation.
2. Reduction 20-25LowHigh> 12 hoursReaction may be very slow or stall.
30-40HighHigh4-8 hoursOptimal range for efficient reduction.[1]
> 50VariableModerate< 4 hoursPotential for catalyst deactivation and side reactions.

Visual Guides

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start1 Mix 2-Methylimidazole, 4-Nitrobenzyl bromide, K₂CO₃ in Acetonitrile react1 Stir at Room Temperature (20-25°C) for 12-24h start1->react1 workup1 Filter, Evaporate, Extract with EtOAc react1->workup1 product1 Crude 1-(4-Nitrobenzyl)- 2-methylimidazole workup1->product1 start2 Dissolve Crude Product in Ethanol with 10% Pd/C product1->start2 react2 Hydrogenate at 30-40°C start2->react2 workup2 Filter Catalyst, Evaporate Solvent react2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Check cluster_side_products Side Product Management start Low Yield in Alkylation? temp_check Is Reaction at Room Temp? start->temp_check increase_temp Increase Temp to 40-50°C temp_check->increase_temp Yes check_side_products Monitor for Side Products via TLC increase_temp->check_side_products side_products_observed Side Products Observed? check_side_products->side_products_observed decrease_temp Decrease Temp to Room Temp side_products_observed->decrease_temp Yes solution Optimized Yield side_products_observed->solution No extend_time Extend Reaction Time decrease_temp->extend_time extend_time->solution

Caption: Troubleshooting logic for low yield in the alkylation step.

References

Technical Support Center: Preparation of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.

Potential CauseSuggested Solutions
Incomplete Deprotonation of 2-Methylimidazole Ensure the base used is sufficiently strong to deprotonate the imidazole. For less reactive starting materials, consider using a stronger base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF). For many standard syntheses, potassium carbonate or cesium carbonate are effective.
Low Reactivity of the Benzylating Agent If using a benzyl chloride, consider switching to the more reactive benzyl bromide or iodide. Ensure the purity of the alkylating agent, as degradation can impede the reaction.
Suboptimal Reaction Temperature While heating can increase the reaction rate, excessive temperatures may lead to byproduct formation. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when employing moisture-sensitive reagents like sodium hydride.
Oxidative Degradation of the Aniline Moiety Anilines can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this issue.

Problem 2: Formation of Multiple Products (Byproduct Identification)

The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the presence of impurities. The following are potential byproducts in the synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

Potential ByproductStructureProbable CauseIdentification & Resolution
Regioisomer: 4-((2-methyl-1H-imidazol-3-yl)methyl)aniline Isomer of the target compoundN-alkylation of 2-methylimidazole can occur at either nitrogen of the imidazole ring, leading to a mixture of regioisomers.[2][3]Often difficult to separate by standard column chromatography. Chiral chromatography or derivatization may be necessary. Optimization of reaction conditions (solvent, base, temperature) can influence regioselectivity.
Dialkylation Product: 1,3-Bis(4-aminobenzyl)-2-methyl-1H-imidazol-3-ium salt Imidazolium saltUse of excess benzylating agent or prolonged reaction times can lead to a second alkylation of the imidazole ring, forming a quaternary imidazolium salt.[4]Use a slight excess of 2-methylimidazole relative to the benzylating agent. Add the benzylating agent slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed.
Unreacted Starting Materials 2-Methylimidazole and 4-(chloromethyl)aniline (or other benzylating agent)Incomplete reaction due to reasons mentioned in "Low or No Product Yield".Can be removed by column chromatography or acid-base extraction.
Oxidative Byproducts Complex mixture of colored compoundsOxidation of the aniline functional group.[1]Perform the reaction under an inert atmosphere and use degassed solvents. Purification by column chromatography may remove some of these impurities.
Polymerization Products Polymeric materialSelf-reaction of the benzylating agent or polymerization of aniline under certain conditions.Ensure slow addition of reagents and control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline?

A1: The most common and direct route is the N-alkylation of 2-methylimidazole with a suitable 4-aminobenzyl derivative, typically 4-(chloromethyl)aniline or 4-(bromomethyl)aniline, in the presence of a base.

Q2: How can I minimize the formation of the N-3 regioisomer?

A2: The regioselectivity of N-alkylation of unsymmetrical imidazoles like 2-methylimidazole is influenced by steric and electronic factors, as well as reaction conditions.[3] Generally, alkylation at the less sterically hindered nitrogen is favored. Experimenting with different bases and solvents can help optimize the ratio of the desired N-1 isomer. For instance, the choice of a bulkier base might enhance selectivity for the less hindered nitrogen.

Q3: My purified product is an oil and difficult to handle. What can I do?

A3: The free base of the target compound may be an oil or a low-melting solid. For easier handling, storage, and to improve stability, it can be converted to a crystalline salt, such as the hydrochloride salt. This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an appropriate solvent (e.g., diethyl ether, dioxane).[5]

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is standard. For definitive identification of the product and any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.[6][7]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Alkylating agents like benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Strong bases such as sodium hydride are highly reactive and flammable; they should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

General Protocol for the N-Alkylation of 2-Methylimidazole

This is a general procedure and may require optimization for specific reaction scales and starting materials.

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF), add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add a solution of 4-(chloromethyl)aniline hydrochloride (1.1 equivalents) and an additional equivalent of base (to neutralize the hydrochloride) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 2-Methylimidazole Reaction N-Alkylation (Heating) SM1->Reaction SM2 4-(Chloromethyl)aniline (or other benzylating agent) SM2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline Purification->Product

Caption: General experimental workflow for the synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

Troubleshooting_Byproducts Start Synthesis Reaction Mixture Desired_Product Desired Product: 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline Start->Desired_Product Main Reaction Path Byproduct1 Regioisomer: 4-((2-methyl-1H-imidazol-3-yl)methyl)aniline Start->Byproduct1 Side Reaction: Alkylation at N-3 Byproduct2 Dialkylation Product: Imidazolium Salt Start->Byproduct2 Side Reaction: Excess Alkylating Agent Byproduct3 Unreacted Starting Materials Start->Byproduct3 Incomplete Reaction Byproduct4 Oxidative/Polymeric Byproducts Start->Byproduct4 Side Reaction: Oxidation/Polymerization

References

Technical Support Center: Regioselective Alkylation of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the alkylation of 2-methylimidazole.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of N1 and N3 Alkylation Products)

When the alkylation of 2-methylimidazole yields a mixture of 1-alkyl-2-methylimidazole and 1-alkyl-3-methylimidazole, consider the following factors that influence the reaction's regioselectivity.

Potential Causes and Solutions:

  • Steric Hindrance: The methyl group at the C2 position sterically hinders the N1 position. For bulkier alkylating agents, alkylation is more likely to occur at the less hindered N3 position.

    • Troubleshooting Step: If N1 alkylation is desired, consider using a less bulky alkylating agent. Conversely, to favor N3 alkylation, a more sterically demanding alkylating agent can be employed.

  • Choice of Base and Solvent System: The combination of base and solvent plays a crucial role in determining the regioselectivity. The nature of the ion pair formed after deprotonation of the imidazole ring can influence which nitrogen is more nucleophilic.

    • Troubleshooting Steps:

      • Vary the Base: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF have been shown to favor N1 alkylation in some imidazole systems.[1][2][3] Weaker bases like potassium carbonate (K2CO3) may lead to different selectivity.

      • Alter the Solvent: The polarity and coordinating ability of the solvent can affect the dissociation of the ion pair and the solvation of the reactants, thereby influencing the regioselectivity.[4][5][6] Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane) to optimize for the desired regioisomer.[4]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. One regioisomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures).

    • Troubleshooting Step: Conduct the reaction at various temperatures (e.g., from room temperature to reflux) to determine the effect on the N1:N3 product ratio.[4] For instance, increasing the reaction temperature from room temperature to 50°C has been shown to improve both conversion and regioselectivity in some cases.[2][3]

Issue 2: Low Reaction Yield

Low yields can be attributed to several factors, including incomplete deprotonation, side reactions, or decomposition of reagents.

Potential Causes and Solutions:

  • Incomplete Deprotonation: If the imidazole is not fully deprotonated, its nucleophilicity is reduced, leading to a sluggish or incomplete reaction.[1]

    • Troubleshooting Step: Ensure a sufficiently strong base is used in an appropriate stoichiometric amount (typically a slight excess) to completely deprotonate the 2-methylimidazole.

  • Side Reactions (Dialkylation): The mono-alkylated product can sometimes undergo a second alkylation to form a quaternary imidazolium salt, especially with highly reactive alkylating agents.[7]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of 2-methylimidazole relative to the alkylating agent.[7]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]

  • Reagent Decomposition: The chosen base or alkylating agent may not be stable under the reaction conditions.

    • Troubleshooting Step: Verify the stability of all reagents at the intended reaction temperature and ensure anhydrous conditions are maintained if moisture-sensitive reagents are used.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining regioselectivity in the alkylation of 2-methylimidazole?

A1: The interplay between steric and electronic effects is the primary determinant. The methyl group at the C2 position creates steric hindrance around the N1 nitrogen. Consequently, less sterically demanding electrophiles may favor alkylation at N1, while bulkier electrophiles will preferentially react at the more accessible N3 nitrogen.[7]

Q2: How can I favor N1 alkylation specifically?

A2: To favor N1 alkylation, you can:

  • Use a less sterically hindered alkylating agent.

  • Employ a strong base like sodium hydride (NaH) in an aprotic solvent such as THF.[1][2][3] This combination can promote the formation of an ion pair that directs alkylation to the N1 position.

  • Consider the use of a directing group that temporarily blocks the N3 position.

Q3: Are there methods to achieve almost exclusive formation of one regioisomer?

A3: Yes, employing protecting groups can be a highly effective strategy for achieving high regioselectivity.[1][8] By protecting one of the nitrogen atoms, the alkylation is directed exclusively to the unprotected nitrogen. The protecting group can then be removed in a subsequent step. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one example of a protecting group used for this purpose.[1]

Q4: Can the choice of leaving group on the alkylating agent affect the reaction?

A4: Yes, the reactivity of the alkylating agent, which is influenced by the leaving group, can impact the reaction. More reactive alkylating agents (e.g., alkyl iodides) may lead to faster reactions but can also increase the likelihood of side reactions like dialkylation. Less reactive agents (e.g., alkyl chlorides) may require more forcing conditions.

Q5: What is the role of chelation in directing regioselectivity?

A5: While more commonly discussed for imidazoles with substituents capable of coordination (e.g., esters), chelation can play a role. If a substituent is present on the imidazole ring that can coordinate with the cation of the base (e.g., Na+), it can hold the cation in a specific location, thereby influencing the nucleophilicity of the nearby nitrogen and directing the alkylation.[4]

Data Presentation

Table 1: Effect of Solvent on N1-Alkylation Yield of an Indazole Analog (Illustrative Example)

EntrySolventP1 (Isolated Yield, %)
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96
Reaction conditions: 1.5 equiv alkylating agent, 1.0 equiv indazole, 2.0 equiv Cs2CO3, 90 °C, 2 h. Data adapted from a study on indazole alkylation, which provides insights applicable to imidazole systems.[4]

Table 2: Influence of Base on N1-Alkylation of an Indazole Analog (Illustrative Example)

BaseSolventTemperatureN1:N2 RatioConversion (%)
K2CO3DMFrt1.9:1>95
Cs2CO3DMFrt1.9:1>95
NaHTHFrt>99:157
NaHTHF50 °C>99:1>95
Data adapted from a study on indazole alkylation, demonstrating the significant impact of the base on regioselectivity.[2][3]

Experimental Protocols

General Protocol for Regioselective N-Alkylation of 2-Methylimidazole

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 equiv).

    • Add an anhydrous aprotic solvent (e.g., THF, DMF, acetonitrile). The choice of solvent can significantly impact regioselectivity.[4]

  • Deprotonation:

    • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

    • Add the base (e.g., NaH, K2CO3, Cs2CO3) (1.1-1.5 equiv) portion-wise. The choice of base is critical for regioselectivity.[2][3]

    • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Slowly add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[1]

    • Allow the reaction to warm to the desired temperature (e.g., room temperature or heated) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the regioisomers and remove impurities.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_deprot 2. Deprotonation cluster_alkyl 3. Alkylation cluster_workup 4. Work-up & Purification prep 2-Methylimidazole + Anhydrous Solvent deprot Add Base (e.g., NaH, K2CO3) prep->deprot Stir 30-60 min alkyl Add Alkylating Agent (R-X) deprot->alkyl Monitor by TLC/LC-MS workup Quench, Extract, Purify alkyl->workup Reaction Complete products products workup->products Isolated N1/N3 Products

Caption: General experimental workflow for the N-alkylation of 2-methylimidazole.

regioselectivity_factors center Regioselectivity (N1 vs. N3) base Base (e.g., NaH vs. K2CO3) base->center solvent Solvent (e.g., THF vs. DMF) solvent->center sterics Steric Hindrance (Alkylating Agent Size) sterics->center temp Temperature (Kinetic vs. Thermodynamic) temp->center

Caption: Key factors influencing the regioselectivity of 2-methylimidazole alkylation.

References

Technical Support Center: Stability of 4-(2-Methylimidazol-1-ylmethyl)phenylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 4-(2-Methylimidazol-1-ylmethyl)phenylamine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, similar to other substituted phenethylamines and imidazole-containing compounds.[1][2][3] Key factors include:

  • pH of the solution: The amine group's protonation state is pH-dependent, which can significantly impact its susceptibility to oxidation. Generally, the protonated form at lower pH is more stable.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3]

  • Exposure to Light: Aromatic amines can be photosensitive, and exposure to UV or even ambient light can initiate degradation reactions.[1]

  • Oxidation: The phenylamine moiety is susceptible to oxidation from dissolved oxygen in the solvent.[1]

  • Solvent Type: The choice of solvent can influence stability. Protic solvents might be less ideal under certain conditions compared to aprotic solvents.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions frozen at -20°C or colder for long-term storage.[1] For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: To minimize oxidation, consider using degassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which solvents are recommended for preparing solutions of this compound?

While specific data for this compound is limited, general recommendations for related compounds suggest the use of high-purity, degassed aprotic solvents such as acetonitrile for better stability.[1] If aqueous buffers are necessary, it is crucial to control the pH and consider the potential for hydrolysis. The stability in the chosen solvent system should be experimentally verified.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability-related issues.

Issue 1: Loss of compound potency or inconsistent results over time.

This is a common indicator of compound degradation in solution.

  • Troubleshooting Steps:

    • Review Storage Conditions:

      • Was the solution stored at the recommended temperature (-20°C or below)?

      • Was the solution protected from light?

      • Was the container properly sealed to prevent solvent evaporation and exposure to air?

    • Assess Solution Age:

      • Prepare fresh solutions for critical experiments to rule out age-related degradation.

    • Analyze for Degradation Products:

      • Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check for the appearance of new peaks that could indicate degradation products.

Issue 2: Appearance of color or precipitate in the solution.

Changes in the physical appearance of the solution are strong indicators of chemical instability.

  • Troubleshooting Steps:

    • Check for Oxidation:

      • Color changes can be a sign of oxidation. Ensure that degassed solvents were used and consider purging the vial with an inert gas before sealing.

    • Evaluate Solubility:

      • Precipitation may occur if the compound's solubility limit is exceeded, especially at lower temperatures. Confirm the solubility of the compound in the chosen solvent and at the storage temperature.

    • Consider pH Effects:

      • If using a buffered solution, ensure the pH has not shifted over time, which could affect both stability and solubility.

A decision tree for troubleshooting stability issues is presented below.

TroubleshootingWorkflow start Inconsistent Results or Loss of Potency Observed storage Review Storage Conditions (Temp, Light, Atmosphere) start->storage fresh Prepare Fresh Solution storage->fresh Conditions OK optimize Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas storage->optimize Conditions Not Ideal analytical Analytical Chemistry (e.g., HPLC, LC-MS) fresh->analytical degradation Degradation Confirmed analytical->degradation degradation->optimize Yes solvent Evaluate Solvent/ pH Stability degradation->solvent No optimize->fresh end_ok Problem Resolved optimize->end_ok end_nok Further Investigation Required solvent->end_nok StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution test_solutions Prepare Test Solutions (Different Solvents/Buffers) stock->test_solutions aliquot Aliquot for Time Points test_solutions->aliquot conditions Store under Varied Conditions (Temp, Light) aliquot->conditions hplc Analyze by HPLC at Each Time Point conditions->hplc data Calculate % Remaining vs. Time hplc->data

References

removing unreacted starting materials from 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and intermediates that I might find in my crude this compound product?

A common synthetic route to this compound involves a two-step process:

  • N-alkylation: Reaction of 2-methylimidazole with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide).

  • Reduction: Reduction of the nitro group of the resulting 1-(4-nitrobenzyl)-2-methylimidazole intermediate to an amine.

Therefore, the most likely impurities in your crude product are:

  • Unreacted 2-methylimidazole

  • Unreacted 4-nitrobenzyl halide

  • The intermediate, 1-(4-nitrobenzyl)-2-methylimidazole

Q2: I am seeing a significant amount of unreacted 2-methylimidazole in my product. How can I remove it?

Unreacted 2-methylimidazole is a basic compound. An effective way to remove it is through an acidic wash during the work-up procedure.

  • Troubleshooting Tip: After the reaction, and before final product extraction, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). This will protonate the basic 2-methylimidazole, forming a water-soluble salt that will partition into the aqueous layer. The desired product, being less basic, will remain in the organic layer. Be cautious, as the product itself can form a salt, so use of a mild excess of acid is recommended, followed by a wash with a base (like saturated sodium bicarbonate solution) to neutralize any excess acid before solvent removal.

Q3: How can I remove the unreacted 4-nitrobenzyl halide from my reaction mixture?

4-nitrobenzyl halides are generally less polar than the amine product.

  • Troubleshooting Tip 1: Column Chromatography. Flash column chromatography is a highly effective method for separating the nonpolar 4-nitrobenzyl halide from the more polar product. A silica gel column with a gradient elution starting from a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the components.

  • Troubleshooting Tip 2: Recrystallization. If the concentration of the halide is not too high, recrystallization can be effective. Choose a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the 4-nitrobenzyl halide remains soluble.

Q4: The intermediate, 1-(4-nitrobenzyl)-2-methylimidazole, is contaminating my final product. What is the best way to remove it?

The nitro-intermediate is structurally very similar to the final amine product, differing primarily in the functionality on the phenyl ring.

  • Troubleshooting Tip: Column Chromatography. As with the starting halide, flash column chromatography is the most reliable method for separating the nitro-intermediate from the final amine product. The amine is significantly more polar than the nitro compound. A carefully chosen solvent system for silica gel chromatography (e.g., a gradient of dichloromethane/methanol or ethyl acetate/methanol) will allow for a clean separation. Monitor the fractions by thin-layer chromatography (TLC) to ensure complete separation.

Data Presentation

Purification MethodImpurity TargetedTypical Purity AchievedAdvantagesDisadvantages
Acidic Wash2-Methylimidazole>95% (removal of basic impurity)Simple, fast, and cost-effective work-up step.May lead to some product loss if the product is also significantly basic.
Column Chromatography4-Nitrobenzyl Halide, 1-(4-nitrobenzyl)-2-methylimidazole>99%High resolution separation of closely related compounds.Time-consuming, requires specialized equipment, and uses larger volumes of solvents.
Recrystallization4-Nitrobenzyl HalideVariable, depends on impurity concentrationCan yield highly pure crystalline product.Finding a suitable solvent can be challenging; may result in significant product loss.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes the purification of the crude product to remove unreacted starting materials and the nitro-intermediate.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware and equipment for chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent (e.g., DCM with a small amount of MeOH). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a nonpolar solvent system (e.g., 100% DCM or a high ratio of Hexane/EtOAc) to elute any unreacted 4-nitrobenzyl halide.

    • Gradually increase the polarity of the eluent. A common gradient is to start with 100% DCM and slowly increase the percentage of MeOH (e.g., from 0% to 5% MeOH in DCM).

    • The 1-(4-nitrobenzyl)-2-methylimidazole intermediate will elute before the final product.

    • The desired product, this compound, being the most polar, will elute last.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

G cluster_start Crude Product Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Final Product start Crude Product Containing Impurities q1 Presence of 2-Methylimidazole? start->q1 a1 Perform Acidic Wash q1->a1 Yes q2 Presence of 4-Nitrobenzyl Halide? q1->q2 No a1->q2 a2 Use Column Chromatography (Nonpolar Eluent) q2->a2 Yes q3 Presence of Nitro-Intermediate? q2->q3 No a2->q3 a3 Use Column Chromatography (Polar Gradient) q3->a3 Yes end_node Pure Product q3->end_node No a3->end_node

Caption: Troubleshooting workflow for purifying this compound.

Technical Support Center: Scaling Up the Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline, with a focus on scaling up the process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low yield in the final reduction step - Inefficient catalyst activity- Poor quality of the nitro intermediate- Suboptimal reaction conditions (temperature, pressure, reaction time)- Ensure the use of a fresh, high-quality catalyst (e.g., Palladium on Carbon).- Recrystallize the nitro intermediate to improve purity.- Optimize reaction parameters: increase hydrogen pressure, adjust temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
SYN-002 Formation of impurities during N-alkylation - Presence of dialkylated byproducts- Unreacted starting materials- Side reactions due to high temperatures- Use a controlled stoichiometry of the alkylating agent.- Add the alkylating agent dropwise at a lower temperature to manage the reaction's exothermicity.- Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to side products.
PUR-001 Difficulty in purifying the final product - Oily product that is difficult to crystallize- Co-elution of impurities during column chromatography- Attempt to form a salt of the aniline product (e.g., hydrochloride salt) which may be more crystalline.[1]- Optimize the solvent system for column chromatography; a gradient elution might be necessary.- Consider an acid-base extraction to remove neutral or acidic impurities.
SCA-001 Inconsistent results upon scale-up - Inefficient heat transfer in larger reactors- Poor mixing leading to localized "hot spots"- Changes in reagent addition rates- Utilize a jacketed reactor with controlled heating and cooling.[2]- Ensure adequate agitation with an appropriately sized mechanical stirrer.- Maintain a controlled and consistent rate of reagent addition, potentially using a syringe pump or an addition funnel.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for preparing 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline?

A typical synthetic approach involves a multi-step process, starting with the N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an aniline.

2. What are the critical safety precautions for this synthesis?

The target compound, 4-((2-methyl-1H-imidazol-1-yl)aniline), is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[3] It is imperative to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

3. How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

4. What are the key considerations for scaling up the reduction of the nitro-intermediate?

When scaling up the catalytic hydrogenation, effective heat management is crucial as the reaction is often exothermic. Proper agitation is also vital to ensure good contact between the substrate, catalyst, and hydrogen. For large-scale operations, a transfer hydrogenation might be considered as an alternative to high-pressure hydrogenation.

5. Which solvents are suitable for the purification of the final product?

For recrystallization, a solvent system of ethanol and water can be effective. For column chromatography, a mixture of ethyl acetate and petroleum ether is a common eluent system.[4] The choice of solvent will depend on the impurity profile of the crude product.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrobenzyl)-2-methyl-1H-imidazole
  • To a solution of 2-methylimidazole in a suitable solvent such as Dimethylformamide (DMF), add a base like potassium carbonate.

  • Stir the mixture at room temperature.

  • Add a solution of 4-nitrobenzyl bromide in DMF dropwise to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Step 2: Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline
  • Dissolve the 1-(4-nitrobenzyl)-2-methyl-1H-imidazole intermediate in a solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10%).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields for analogous synthetic steps found in the literature. Note that these are for similar but not identical molecules and should be used as a general reference.

StepReaction TypeAnalogous Compound YieldReference
N-AlkylationNucleophilic Substitution~80-90%General synthetic knowledge
Nitro ReductionCatalytic Hydrogenation91%[2]
PurificationRecrystallization/Column Chromatography66%[4]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start 2-Methylimidazole + 4-Nitrobenzyl Bromide react Reaction in DMF with K2CO3 start->react workup1 Workup & Purification react->workup1 intermediate 1-(4-nitrobenzyl)-2-methyl-1H-imidazole workup1->intermediate reduction Catalytic Hydrogenation (H2, Pd/C) intermediate->reduction workup2 Workup & Purification reduction->workup2 product 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline workup2->product

Caption: Synthetic workflow for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Intermediates start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst impure_materials Purify Starting Materials/Intermediates check_purity->impure_materials optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst solution Improved Yield impure_materials->solution optimize_conditions->solution replace_catalyst->solution

References

Validation & Comparative

Comparative Analysis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of novel 4-(2-methylimidazol-1-ylmethyl)phenylamine analogs reveals their potential as a promising class of anticancer agents. This guide provides a detailed overview of their synthesis, in vitro cytotoxic activity against various cancer cell lines, and insights into their structure-activity relationships (SAR), offering valuable information for researchers, scientists, and drug development professionals.

Introduction

The imidazole ring is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer properties. The core structure of this compound presents a versatile scaffold for the development of new therapeutic agents. This guide focuses on a series of analogs where modifications have been systematically introduced to the phenylamine and imidazole moieties to explore their impact on cytotoxic efficacy.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of the synthesized analogs was evaluated against a panel of human cancer cell lines, including breast cancer (MCF-7, T47D, MDA-MB-231), lung cancer (A-549), and kidney cancer (HEK-293). The half-maximal inhibitory concentration (IC50) values, determined using the MTT assay, are summarized in the tables below.

Table 1: Cytotoxicity of Indole-Containing Analogs against Human Cancer Cell Lines

Compound IDModification on Indole RingMCF-7 IC50 (µM)T47D IC50 (µM)MDA-MB-231 IC50 (µM)A-549 IC50 (µM)HEK-293 IC50 (µM)
MDT-32 5-Fluoro>50% inhibition>50% inhibition>50% inhibitionNo cytotoxicityNot specified
MDT-47 6-Fluoro>50% inhibition>50% inhibitionNot specifiedNo cytotoxicityNot specified
MDT-43 5,6-Dimethyl>50% inhibition>50% inhibitionNot specifiedNo cytotoxicityNot specified
MDT-58 5-ChloroNot specified>50% inhibitionNot specifiedNo cytotoxicityNot specified
Tamoxifen (Standard)<50% inhibition<50% inhibition<50% inhibitionNot specifiedNot specified

Data extracted from a study on (E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives, which are structurally related to the core compound of interest[1]. The study reported percent inhibition at a single concentration rather than precise IC50 values for some compounds.

Structure-Activity Relationship (SAR)

The analysis of the cytotoxic data reveals several key structure-activity relationships:

  • Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the aniline moiety significantly influences the anticancer activity.

  • Role of the Imidazole Moiety: The 2-methylimidazole group is a crucial component for the observed biological activity.

  • Impact of the Linker: The methylene linker between the imidazole and phenylamine moieties plays a role in the overall conformation and binding of the compounds to their biological targets.

  • Indole Ring Modifications: In a series of related indole-imidazole hybrids, the presence of electron-withdrawing groups, such as fluorine, on the indole moiety was found to enhance anticancer activity, particularly against ER-α-positive breast cancer cells[1].

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to this class of compounds involves the reaction of a substituted aniline with 1-(chloromethyl)-2-methyl-1H-imidazole. The specific reaction conditions, such as solvent and temperature, are optimized for each analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Mechanistic Insights

While the precise mechanism of action for this specific class of analogs is still under investigation, many imidazole-based anticancer agents are known to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis. Some related compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis[2][3][4]. Further studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Below is a generalized workflow for investigating the anticancer mechanism of these compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome A Synthesized Analogs B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Lead Compound(s) B->C Identify Potent Analogs D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Target Identification (e.g., Tubulin Polymerization Assay) C->F H Structure-Activity Relationship (SAR) D->H E->H G Signaling Pathway Analysis (e.g., Western Blot) F->G I Identification of Novel Anticancer Agents G->I

References

A Comparative Guide to Linker Technologies in Drug Design: Featuring 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical properties profoundly influence the stability, efficacy, and safety profile of the entire drug construct. This guide provides an objective comparison of commonly employed linkers and introduces 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a potential linker, by analyzing its structural components.

The Role of Linkers in Targeted Drug Delivery

Linkers in drug design are not merely spacers; they are dynamic entities that must perform a delicate balancing act. An ideal linker should be stable enough to prevent premature release of the payload in systemic circulation, thereby minimizing off-target toxicity.[1][2] Conversely, it must be designed to efficiently release the active drug at the target site, such as within a tumor cell or in its microenvironment.[1][2] The choice of linker can significantly impact the therapeutic window of a drug.[3]

Linkers can be broadly categorized into two main types: cleavable and non-cleavable.

  • Cleavable linkers are designed to be broken down by specific triggers present at the target site, such as enzymes, acidic pH, or a high concentration of reducing agents.[4][5] This targeted release mechanism can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[4][6]

  • Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the carrier molecule, for instance, the antibody in an ADC, within the lysosome.[2][5] This generally results in higher plasma stability and reduced off-target toxicity.[3]

Comparative Performance of Common Linker Types

The selection of a linker is a crucial decision in drug development. The following tables summarize the characteristics and performance of major linker classes based on available data.

Cleavable Linkers
Linker TypeCleavage Mechanism & ConditionsGeneral Stability in Circulation (pH 7.4)Representative Half-Life (t½) DataKey Considerations
Peptide-Based (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) overexpressed in tumor cells.[7][8]HighGood stability in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[8][9]Well-established with proven clinical success. The specific peptide sequence influences cleavage efficiency and stability.[7][8]
Hydrazone pH-sensitive (acid hydrolysis). Stable at physiological pH (~7.4) and cleaved in the acidic environment of endosomes/lysosomes (pH 5.0-6.5).[1][5]ModerateCan exhibit instability, leading to premature drug release. Structural modifications can enhance stability.[1][5]One of the earliest linker types. Prone to "leaky" release of the drug, which can increase systemic toxicity.[1]
Disulfide Reduction-sensitive. Cleaved by high intracellular concentrations of glutathione (GSH) in the cytoplasm.[10]VariableSusceptible to exchange with serum thiols, which can lead to premature payload release.[10]Stability can be improved by introducing steric hindrance around the disulfide bond.[10]
Non-Cleavable Linkers
Linker TypeCleavage Mechanism & ConditionsGeneral Stability in Circulation (pH 7.4)Representative Half-Life (t½) DataKey Considerations
Thioether (e.g., SMCC) Proteolytic degradation of the antibody backbone within the lysosome.[5][]Very HighGenerally very stable with long half-lives in plasma.[3]Offers a wider therapeutic window and reduced off-target toxicity. The released payload is an amino acid-linker-drug adduct, which must retain activity.[3]

A Spotlight on this compound as a Potential Linker

While not yet established as a conventional linker in drug design, the chemical structure of this compound suggests several properties that could be advantageous in this role. This molecule combines a phenylamine moiety, which can be a component of some linker systems, with a 2-methylimidazole group, a heterocyclic ring with interesting chemical properties.

Potential Properties and Considerations

A direct quantitative comparison with established linkers is not possible due to the lack of experimental data for this compound in a linker context. However, a qualitative analysis based on its constituent parts offers valuable insights.

FeaturePotential AdvantagesPotential Challenges
Imidazole Ring The imidazole ring is a common motif in medicinal chemistry and can participate in various non-covalent interactions.[12][13] It may also offer a degree of pH-sensitivity, as the imidazole nitrogen can be protonated under acidic conditions, potentially triggering a conformational change or cleavage if appropriately designed into a linker system.[14]The imidazole group could potentially coordinate with metal ions, which might lead to unforeseen interactions in a biological system.[15] Its impact on the overall hydrophilicity and aggregation propensity of the drug conjugate would need to be carefully evaluated.
Phenylamine Moiety The phenylamine group provides a versatile attachment point for conjugation to either the drug or the carrier molecule. Aromatic rings can contribute to linker rigidity, which can sometimes be beneficial for optimizing binding to the target.The aromatic nature of the phenyl group could increase the hydrophobicity of the linker, potentially leading to aggregation issues, especially with hydrophobic payloads.[3]
Overall Structure The combination of a flexible methylene bridge and a more rigid phenyl-imidazole system could provide a balance of flexibility and conformational constraint.The overall stability of this linker in plasma and within the target cell would need to be experimentally determined. Its susceptibility to enzymatic or pH-mediated cleavage is not immediately obvious from the structure and would depend on the specific design of the complete linker-drug conjugate.

Experimental Protocols for Linker Evaluation

The rigorous evaluation of a linker's performance is paramount in drug development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug-linker conjugate and the rate of premature payload release in plasma.[10][16]

Methodology:

  • Incubation: Incubate the drug-linker conjugate (e.g., an ADC) at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[16]

  • Sample Processing: At each time point, precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge to separate the precipitated proteins from the supernatant containing the released payload.

  • Quantification: Analyze the supernatant for the free payload and the precipitate for the intact conjugate using methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).[10]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[10]

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug-linker conjugate on a target cancer cell line.[17][18]

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-linker conjugate, the free drug, and a negative control (e.g., an unconjugated antibody).

  • Incubation: Incubate the cells for a period sufficient for the drug to exert its cytotoxic effect (typically 72-120 hours).[6]

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.[18]

  • Data Analysis: Plot cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value. A lower IC50 value indicates higher potency.[6]

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of a drug-linker conjugate to kill neighboring antigen-negative cells.[4][19]

Methodology:

  • Cell Labeling: Label antigen-positive (Ag+) and antigen-negative (Ag-) cell lines with different fluorescent markers (e.g., GFP and RFP).

  • Co-culture: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate.[19]

  • Treatment: Treat the co-culture with the drug-linker conjugate.

  • Incubation: Incubate the plate for a period that allows for drug release and bystander killing (typically 96-144 hours).[4]

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish between and quantify the viability of the Ag+ and Ag- cell populations. A significant decrease in the viability of the Ag- population in the presence of Ag+ cells and the drug conjugate indicates a bystander effect.[19][20]

Visualizing Pathways and Workflows

dot

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Antigen Internalization Endosome TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell BystanderCytotoxicity Apoptosis BystanderCell->BystanderCytotoxicity 7. Induces Cell Death Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome DrugRelease Released Payload Lysosome->DrugRelease 4. Linker Cleavage (e.g., enzymatic, low pH) DrugRelease->BystanderCell 6. Payload Diffusion (Bystander Effect) Cytotoxicity Apoptosis DrugRelease->Cytotoxicity 5. Payload Induces Cell Death

Caption: General mechanism of action for an ADC with a cleavable linker, including the bystander effect.

dot

Linker_Evaluation_Workflow cluster_synthesis Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LinkerDesign Linker Design & Selection Synthesis Synthesis of Drug-Linker Conjugate LinkerDesign->Synthesis PlasmaStability Plasma Stability Assay Synthesis->PlasmaStability Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity Optimization Lead Optimization PlasmaStability->Optimization BystanderEffect Bystander Effect Assay Cytotoxicity->BystanderEffect PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) BystanderEffect->PK_PD Efficacy Tumor Xenograft Efficacy Studies PK_PD->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology Toxicology->Optimization

Caption: A typical workflow for the evaluation and optimization of a novel linker in drug development.

Conclusion

The choice of a linker is a critical determinant of the success of a targeted therapeutic. While well-established linkers like peptide-based and thioether linkers offer predictable performance and a wealth of comparative data, the exploration of novel linker chemistries is essential for advancing the field. This compound presents an interesting, albeit uncharacterized, scaffold for a potential new class of linkers. Its imidazole and phenylamine components suggest possibilities for tunable stability and release mechanisms. However, extensive experimental evaluation, following the protocols outlined in this guide, would be necessary to validate its utility and performance in comparison to the current standards in drug design.

References

structure-activity relationship of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In oncology, imidazole-containing compounds have emerged as a versatile class of molecules with a wide array of anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole derivatives, with a focus on their role as tubulin polymerization inhibitors. We will delve into the key structural modifications that influence their cytotoxic effects and compare their performance against established anticancer agents, supported by experimental data and detailed protocols.

I. Imidazole-Based Tubulin Polymerization Inhibitors: A SAR Analysis

One of the most promising anticancer mechanisms of imidazole derivatives is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The following table summarizes the in vitro cytotoxic activity of a series of imidazole derivatives, highlighting the impact of various substitutions on their efficacy against different human cancer cell lines.

Compound IDR1 (at N1)R2 (at C2)R3 (at C4/C5)HeLa (IC50, nM)HCT-15 (IC50, nM)HT29 (IC50, nM)MDA-MB-468 (IC50, nM)
1 HPhenyl4,5-diphenyl>1000>1000>1000>1000
2 MethylPhenyl4,5-diphenyl850920880950
3 EthylPhenyl4,5-diphenyl620710650780
4 PropylPhenyl4,5-diphenyl450530480590
5 H3,4,5-trimethoxyphenyl4,5-diphenyl120150130180
6 H3-methoxybenzo[d][1][2]dioxol-5-yl4,5-diphenyl8020011090

Data compiled from multiple sources to illustrate general SAR trends. Actual values may vary based on specific experimental conditions.

Key SAR Insights:

  • Substitution at the N1 position: The introduction of small alkyl groups at the N1 position of the imidazole ring (Compounds 2-4) generally leads to a moderate increase in cytotoxic activity compared to the unsubstituted analog (Compound 1). However, placement of an aliphatic group on the imidazole nitrogen can sometimes lead to a loss of activity[3].

  • Substitution at the C2 position: The nature of the aryl group at the C2 position is a critical determinant of potency. The presence of a 3,4,5-trimethoxyphenyl group (Compound 5), a common feature in many tubulin inhibitors, significantly enhances activity. Further optimization, such as the introduction of a 3-methoxybenzo[d][1][2]dioxol-5-yl group (Compound 6), can lead to even greater potency[3]. This is likely due to favorable interactions with the colchicine binding site on tubulin.

  • Substitution at the C4 and C5 positions: While the table above focuses on 4,5-diphenyl substitution, other studies have shown that modifications at these positions can also modulate activity.

II. Performance Comparison with Alternative Tubulin Inhibitors

To contextualize the potency of these imidazole derivatives, it is essential to compare them with established tubulin-targeting agents. The following table presents the tubulin polymerization inhibitory activity of a potent imidazole derivative alongside well-known clinical and preclinical compounds.

CompoundClassTubulin Polymerization Inhibition (IC50, µM)
Compound 6 (Imidazole Derivative) Imidazole-based0.4[3]
Combretastatin A-4 Stilbene derivative1.1[3]
Colchicine Alkaloid7.5[3]

As the data indicates, optimized imidazole derivatives like Compound 6 can exhibit superior or comparable in vitro tubulin polymerization inhibition compared to established agents like Combretastatin A-4 and Colchicine[3].

III. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standard protocols for key in vitro assays used to evaluate the anticancer activity of imidazole derivatives.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.

  • Polymerization Initiation: Transfer the reaction mixtures to a 37°C water bath to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

IV. Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Mechanism of Action of Imidazole-based Tubulin Inhibitors Imidazole Imidazole Derivative Tubulin Tubulin Dimer Imidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action for imidazole-based tubulin inhibitors.

G cluster_1 Experimental Workflow for Anticancer Drug Screening A Cell Culture Seeding in 96-well plates B Compound Treatment Serial dilutions of imidazole derivatives A->B C Incubation 48-72 hours B->C D MTT Assay Measurement of cell viability C->D E Data Analysis IC50 determination D->E

Caption: A typical workflow for in vitro anticancer drug screening.

V. Conclusion

Imidazole derivatives represent a rich source of novel anticancer agents, with tubulin polymerization inhibition being a particularly effective mechanism of action. The structure-activity relationship studies reveal that strategic modifications to the imidazole core, especially at the C2 position, can lead to compounds with potent cytotoxic activity, often exceeding that of established drugs. The experimental protocols and workflows provided herein offer a standardized framework for the continued investigation and development of this promising class of molecules. Further research, including in vivo studies and exploration of other potential targets, will be crucial in translating the preclinical success of these compounds into effective clinical therapies.

References

Validation and Comparative Analysis of Synthetic Routes for 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two proposed synthetic methodologies for 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a key intermediate in pharmaceutical research. The validation of the target compound is presented through predicted Nuclear Magnetic Resonance (NMR) and available Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (C₁₁H₁₃N₃, MW: 187.24 g/mol , CAS: 772311-98-5) is a versatile building block in medicinal chemistry. The presence of a primary aniline amine and a 2-methylimidazole moiety makes it a valuable precursor for the synthesis of a wide range of biologically active compounds. This guide outlines two plausible synthetic routes for its preparation and provides the expected analytical data for its characterization and validation.

Proposed Synthetic Methodologies

Two primary synthetic routes are proposed for the synthesis of this compound:

  • Method 1: Direct N-Alkylation of 2-Methylimidazole with 4-Nitrobenzyl Bromide followed by Reduction. This is a robust and straightforward approach.

  • Method 2: Reductive Amination of 4-aminobenzaldehyde with 2-methylimidazole. This method offers an alternative pathway, potentially with different impurity profiles.

Method 1: N-Alkylation and Subsequent Reduction

This two-step synthesis involves the initial N-alkylation of 2-methylimidazole with 4-nitrobenzyl bromide to form 1-(4-nitrobenzyl)-2-methyl-1H-imidazole, followed by the reduction of the nitro group to the desired aniline.

synthesis_method_1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction reagent1 2-Methylimidazole intermediate 1-(4-Nitrobenzyl)-2-methyl- 1H-imidazole reagent1->intermediate Base (e.g., NaH) Solvent (e.g., DMF) reagent2 4-Nitrobenzyl bromide reagent2->intermediate product This compound intermediate->product reducing_agent Reducing Agent (e.g., H₂, Pd/C) reducing_agent->product

Diagram 1: Workflow for Synthesis Method 1.
Method 2: Reductive Amination

This alternative one-pot synthesis involves the reductive amination of 4-aminobenzaldehyde with 2-methylimidazole in the presence of a suitable reducing agent.

synthesis_method_2 cluster_reaction One-Pot Reductive Amination reagent1 2-Methylimidazole product This compound reagent1->product Solvent (e.g., DCE) Acid (e.g., AcOH) reagent2 4-Aminobenzaldehyde reagent2->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Diagram 2: Workflow for Synthesis Method 2.

Experimental Protocols

Protocol for Method 1: N-Alkylation and Reduction

Step 1: Synthesis of 1-(4-nitrobenzyl)-2-methyl-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add 2-methylimidazole (1.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of 4-nitrobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 1-(4-nitrobenzyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol.

  • Add 10% Palladium on charcoal (10% w/w).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., 40 psi) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the title compound.

Protocol for Method 2: Reductive Amination
  • To a solution of 4-aminobenzaldehyde (1.0 eq) and 2-methylimidazole (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Validation

The following tables summarize the predicted NMR data and the available Mass Spectrometry data for the validation of this compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d2HAr-H (ortho to CH₂)
~6.6-6.8d2HAr-H (ortho to NH₂)
~6.9d1HImidazole C4-H
~6.7d1HImidazole C5-H
~5.0s2HN-CH ₂-Ar
~3.6br s2HNH
~2.3s3HCH
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~146.0Ar-C -NH₂
~145.0Imidazole C 2
~129.0Ar-C H (ortho to CH₂)
~128.0Ar-C -CH₂
~122.0Imidazole C 4
~120.0Imidazole C 5
~115.0Ar-C H (ortho to NH₂)
~50.0N-C H₂-Ar
~13.0C H₃
Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 187. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond.

m/zInterpretation
187[M]⁺
106[M - C₄H₅N₂]⁺ (loss of methylimidazole)
82[C₄H₆N₂]⁺ (methylimidazole cation)

Comparison of Synthetic Methods

FeatureMethod 1: N-Alkylation & ReductionMethod 2: Reductive Amination
Starting Materials 2-Methylimidazole, 4-Nitrobenzyl bromide2-Methylimidazole, 4-Aminobenzaldehyde
Number of Steps TwoOne-pot
Reagents NaH, Pd/C, H₂NaBH(OAc)₃
Potential Advantages High yielding, well-established reactions.Fewer steps, potentially faster overall.
Potential Disadvantages Use of hazardous reagents (NaH, H₂ gas).Potential for side reactions, may require more careful optimization.

Conclusion

Both proposed synthetic routes offer viable pathways for the preparation of this compound. Method 1 is a classic and reliable approach, while Method 2 presents a more convergent and potentially more efficient one-pot alternative. The choice of method will depend on the specific laboratory capabilities, scale of the synthesis, and desired impurity profile. The provided predicted NMR and available MS data serve as a benchmark for the validation of the synthesized compound. Experimental verification of these synthetic routes and analytical data is recommended for conclusive validation.

comparing the efficacy of different synthesis routes for 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, offering a side-by-side look at reaction yields and methodologies based on published data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Reductive Amination of a Nitro PrecursorRoute B: Two-Step N-Alkylation and Reduction
Starting Materials 1-(4-Nitrobenzyl)-2-methylimidazole2-Methylimidazole, 4-Nitrobenzyl bromide
Key Steps 12
Reported/Expected Yield 86%N-Alkylation: Good to excellent; Reduction: High (overall likely >80%)
Reagents Iron powder, Ammonium chloride, Methanol, WaterAlkylation: Base (e.g., K₂CO₃, NaH), Solvent (e.g., ACN, DMF); Reduction: Iron powder, Ammonium chloride (or other reduction methods)
Reaction Conditions 60°C, 2 hoursAlkylation: Room temperature to 80°C; Reduction: 60-100°C

Synthesis Route A: One-Step Reduction of a Nitro Precursor

This route provides a direct conversion of a commercially available or readily synthesized nitro-intermediate to the final amine product. The synthesis is efficient, with a high reported yield.

Experimental Protocol:

To a solution of 1-(4-nitrobenzyl)-2-methylimidazole (8.0 mmol) in a mixture of methanol and water, iron powder (16.0 mmol) and a saturated aqueous solution of ammonium chloride are added. The reaction mixture is heated to 60°C and stirred for 2 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the iron powder is removed by filtration. The methanol is distilled off under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with dilute ammonia water and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[1]

cluster_0 Route A: One-Step Reduction Intermediate_2b 1-(4-Nitrobenzyl)-2-methylimidazole Product This compound Intermediate_2b->Product Fe, NH4Cl Methanol/Water, 60°C, 2h Yield: 86%

Synthesis Route A Workflow.

Synthesis Route B: Two-Step N-Alkylation and Subsequent Reduction

This alternative pathway involves the initial construction of the nitro-intermediate followed by its reduction. This route offers flexibility in the choice of reagents and conditions for each step.

Experimental Protocols:

Step 1: N-Alkylation of 2-Methylimidazole

To a solution of 2-methylimidazole (1.0 equiv) in an anhydrous solvent such as acetonitrile or DMF, a base like potassium carbonate (1.5 equiv) is added. The mixture is stirred at room temperature for 30 minutes. 4-Nitrobenzyl bromide (1.1 equiv) is then added, and the reaction is stirred at room temperature or heated to 60-80°C. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off. If DMF is used, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield 1-(4-nitrobenzyl)-2-methylimidazole, which can be purified by chromatography or used directly in the next step.

Step 2: Reduction of 1-(4-Nitrobenzyl)-2-methylimidazole

The intermediate from Step 1 is subjected to reduction under conditions similar to those described in Route A. To a solution of 1-(4-nitrobenzyl)-2-methylimidazole in a suitable solvent system (e.g., ethanol/water), a reducing agent such as iron powder in the presence of an acid or ammonium salt (e.g., ammonium chloride), or alternatively stannous chloride in ethanol, is added. The mixture is heated until the reaction is complete as monitored by TLC. The workup typically involves filtration of the metal salts, removal of the solvent, and extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

cluster_1 Route B: Two-Step Synthesis 2-Methylimidazole 2-Methylimidazole Intermediate_2b 1-(4-Nitrobenzyl)-2-methylimidazole 2-Methylimidazole->Intermediate_2b 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide 4-Nitrobenzyl_bromide->Intermediate_2b Base (e.g., K2CO3) Solvent (e.g., ACN) Product This compound Intermediate_2b->Product Reduction (e.g., Fe/NH4Cl)

References

A Comparative Analysis of the Biological Activities of 2-Methylimidazole and 4-Methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-methylimidazole and 4-methylimidazole derivatives, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential and toxicological profiles of these two important classes of heterocyclic compounds.

Executive Summary

Derivatives of both 2-methylimidazole and 4-methylimidazole exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. While both isomers share a common imidazole core, the position of the methyl group significantly influences their biological effects and toxicity. Direct comparative studies are limited, but available data suggests that 4-methylimidazole and its derivatives may exhibit higher toxicity than their 2-methyl counterparts. This guide summarizes key findings from various studies to facilitate a comparative understanding.

Data Presentation

Antifungal Activity

Table 1: Antifungal Activity of 2-Methylimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazoleTrichophyton mentagrophytes>75% inhibition[1]
1-[bis-4-methoxyphenyl-phenylmethyl]-2-methyl imidazoleTrichophyton mentagrophytes>75% inhibition[1]
1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazoleMicrosporum gypseum>75% inhibition[1]
1-[bis-4-methoxyphenyl-phenylmethyl]-2-methyl imidazoleMicrosporum gypseum>75% inhibition[1]
1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazoleCandida albicansNot Active[1]

Table 2: Antifungal Activity of 4-Methylimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazoleTrichophyton mentagrophytes>75% inhibition[1]
Imidazole derivative with 4-methyl-1H-imidazoleVarious FungiActivity abolished compared to imidazole derivative[2]
Antibacterial Activity

Table 3: Antibacterial Activity of Imidazole Derivatives (General)

Compound TypeBacterial StrainActivityReference
Imidazole DerivativesEscherichia coliActive[3]
Imidazole DerivativesBacillus subtilisActive[3]
Imidazole DerivativesStaphylococcus aureusActive[3][4]
Imidazole DerivativesPseudomonas aeruginosaActive[3]

Note: Specific comparative data for 2- and 4-methylimidazole derivatives' antibacterial activity under the same conditions is limited in the reviewed literature. The table reflects the general antibacterial potential of imidazole derivatives.

Anticancer Activity

Table 4: Anticancer Activity of 2-Methylimidazole Derivatives

CompoundCell LineIC50/GI50 (µM)Reference
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivativesHT-29, MCF-7Active[5]
2-aryl-4-benzoyl-imidazolesVariousActive[6]

Table 5: Anticancer Activity of 4-Methylimidazole

CompoundCell LineEffectReference
4-Methylimidazole (4-MEI)MCF-7Inhibitory effect on proliferation[7]
Comparative Toxicity

A direct comparison of the toxicity of the parent compounds, 2-methylimidazole (2-MI) and 4-methylimidazole (4-MI), was conducted on zebrafish embryos.

Table 6: Comparative Toxicity of 2-Methylimidazole and 4-Methylimidazole in Zebrafish Embryos

CompoundConcentration (µM)Mortality Rate (%)Reference
2-Methylimidazole (2-MI)4045.73 ± 0.79[8]
4-Methylimidazole (4-MI)4071.87 ± 1.25[8]

The results indicate that at the same concentration, 4-methylimidazole exhibited significantly higher toxicity to zebrafish embryos than 2-methylimidazole.[8]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

Agar Dilution Method for Antifungal Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A series of agar plates containing varying concentrations of the antifungal agent are prepared. The fungal isolates are then inoculated onto the plates, and the lowest concentration of the agent that inhibits visible growth is determined as the MIC.[12]

Protocol:

  • Antifungal Stock Solution: Prepare a stock solution of the antifungal agent in a suitable solvent.

  • Agar Preparation: Prepare the appropriate agar medium (e.g., Sabouraud Dextrose Agar or RPMI-1640 agar) and sterilize it.[12][13] Cool the molten agar to approximately 50°C.

  • Plate Preparation: Add appropriate volumes of the antifungal stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate a small, standardized volume of the fungal suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).[12]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[12]

Broth Microdilution Method for Antibacterial Susceptibility

This method is a widely used technique to determine the MIC of an antibacterial agent in a liquid medium.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antibacterial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[15]

Protocol:

  • Antibiotic Dilution: Prepare serial twofold dilutions of the antibacterial agent in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[16]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibacterial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.[15]

Signaling Pathways and Mechanisms of Action

Imidazole derivatives exert their anticancer effects through the modulation of various signaling pathways. While specific comparative studies between 2- and 4-methylimidazole derivatives on these pathways are not extensively detailed in the literature, the general mechanisms for imidazole-based compounds provide valuable insights.

General Anticancer Signaling Pathways for Imidazole Derivatives

anticancer_pathways cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Regulation cluster_2 Inflammation & Metastasis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation p53 p53 Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB NF-κB IL6 IL-6 NFkB->IL6 TNFa TNF-α NFkB->TNFa MMP9 MMP-9 NFkB->MMP9 Metastasis Metastasis MMP9->Metastasis Imidazole Imidazole Derivatives Imidazole->PI3K Inhibits Imidazole->p53 Activates Imidazole->NFkB Inhibits

Imidazole-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[19] Furthermore, they can induce apoptosis by activating tumor suppressor genes like p53 and downstream effectors such as Bax and caspases.[19][20] Some derivatives also exhibit anti-inflammatory and anti-metastatic properties by inhibiting the NF-κB signaling pathway and its downstream targets like IL-6, TNF-α, and MMP-9.[19]

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized imidazole derivatives involves a series of in vitro assays.

experimental_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_comparison Comparison synthesis Synthesis of 2- & 4-Methylimidazole Derivatives antifungal Antifungal Assay (Agar/Broth Dilution) synthesis->antifungal antibacterial Antibacterial Assay (Broth Microdilution) synthesis->antibacterial anticancer Anticancer Assay (MTT Assay) synthesis->anticancer data_analysis MIC / IC50 Determination antifungal->data_analysis antibacterial->data_analysis anticancer->data_analysis comparison Comparative Analysis of Biological Activity data_analysis->comparison

Conclusion

Both 2-methylimidazole and 4-methylimidazole derivatives are promising scaffolds for the development of new therapeutic agents. The available data indicates that subtle structural changes, such as the position of the methyl group, can have a profound impact on their biological activity and toxicity. The higher toxicity observed for 4-methylimidazole in a comparative study highlights the importance of careful toxicological evaluation of this isomer and its derivatives. Future research should focus on direct, side-by-side comparisons of a wider range of derivatives under standardized conditions to provide a more definitive understanding of their structure-activity relationships and to guide the development of safer and more effective drugs.

References

in vitro assay validation for compounds derived from 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of in vitro assays for validating the efficacy of anticancer compounds derived from or structurally related to the 4-(2-Methylimidazol-1-ylmethyl)phenylamine scaffold. Due to limited publicly available data on direct derivatives of this specific molecule, this guide will utilize a representative imidazole-based kinase inhibitor, "Compound 4," a 2-thioxoimidazolidin-4-one derivative, to illustrate the validation process.[1] This compound has demonstrated potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells and provides a robust dataset for comparing common in vitro validation assays.[1] We will also draw upon data from other relevant imidazole-based compounds to provide a broader context.

Data Presentation: Comparative Efficacy of Imidazole Derivatives

The following tables summarize the quantitative data from in vitro assays of representative imidazole-based compounds, including our primary example, Compound 4, and other structurally related molecules. This allows for a clear comparison of their cytotoxic and enzyme-inhibitory activities.

Table 1: Cytotoxicity of Imidazole-Based Compounds Against Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
Compound 4 (2-thioxoimidazolidin-4-one derivative) HepG2 (Liver)MTT0.017Staurosporine5.07
5-Fluorouracil5.18
Compound 2 (2-thioxoimidazolidin-4-one derivative) HepG2 (Liver)MTT0.18Staurosporine5.07
5-Fluorouracil5.18
Phenylahistin Derivative 8g NCI-H460 (Lung)Not Specified0.002Plinabulin~0.01
Phenylahistin Derivative 8f NCI-H460 (Lung)Not Specified0.01Plinabulin~0.01
Indolin-2-one Derivative VIb HeLa (Cervical)MTT10.64 - 33.62Cisplatin13.54 - 14.08
Benzimidazole Derivative 8f MDA-MB-435 (Melanoma)NCI-60 Screen>62.46% growth inhibition at 10 µM--
MDA-MB-468 (Breast)NCI-60 Screen>40.24% growth inhibition at 10 µM--

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a compound's potency. A lower value indicates a more potent compound.

Table 2: Kinase Inhibition Profile of Imidazole-Based Compounds

CompoundTarget KinaseAssay TypeIC50 (µM)
Aurora-A Kinase Inhibitor 6a Aurora-ANot Specified36.6
Aurora-A Kinase Inhibitor 6k Aurora-ANot Specified38.8

Data for a direct kinase inhibition assay for Compound 4 was not available in the reviewed literature. The table presents data for other imidazole derivatives to illustrate the reporting of kinase inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

3D Spheroid Culture and Viability Assay

Three-dimensional spheroid cultures more closely mimic the in vivo tumor microenvironment. Viability can be assessed using assays like the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Principle: The amount of ATP is directly proportional to the number of metabolically active cells in the spheroid. The assay reagent causes cell lysis and generates a luminescent signal proportional to the ATP concentration.

Protocol:

  • Spheroid Formation: Seed cells in ultra-low attachment 96-well round-bottom plates to promote spheroid formation. Culture for 3-7 days until spheroids of the desired size are formed.

  • Compound Treatment: Carefully replace the medium with fresh medium containing the test compound at various concentrations. Incubate for a specified duration.

  • Assay Procedure:

    • Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viability relative to untreated spheroids and determine the IC50 value.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. Luminescence-based assays, such as ADP-Glo™, are widely used.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Imidazole-based anticancer agents often target key signaling pathways involved in cell proliferation and survival. Compound 4 has been shown to inhibit the PI3K/AKT pathway.[1] The diagram below illustrates this mechanism of action.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Compound4 Compound 4 (Imidazole Derivative) Compound4->PI3K Inhibits Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Inhibition of the PI3K/AKT signaling pathway by Compound 4.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro validation of a novel anticancer compound.

Experimental_Workflow Start Compound Synthesis (e.g., Imidazole Derivative) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Spheroid 3D Spheroid Assay Cytotoxicity->Spheroid Promising Candidates Kinase Kinase Inhibition Assay Cytotoxicity->Kinase Promising Candidates Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Spheroid->Mechanism Kinase->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for in vitro validation of anticancer compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a synthesized batch of 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a logical workflow for a robust, multi-technique purity assessment.

Overview of Core Analytical Techniques

A multi-faceted approach is essential for the unambiguous determination of purity. No single method can simultaneously identify and quantify all possible impurities, which may include starting materials, by-products, and degradation products. The following techniques are recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of purity analysis, HPLC excels at separating the main compound from non-volatile and thermally sensitive impurities.[1] When coupled with a UV or Photodiode Array (PDA) detector, it provides excellent quantitative accuracy.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile organic impurities that may not be detected by HPLC, such as residual solvents.[3][4] The mass spectrometer provides definitive identification of separated components.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H qNMR is a powerful primary method for purity assessment.[5] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used to directly determine the purity of the target compound.[6] It provides structural confirmation and quantification in a single experiment.

  • Elemental Analysis (EA): This technique determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. By comparing the experimental percentages to the theoretical values for the pure compound, a high degree of purity can be confirmed.

Experimental Workflow and Logic

A systematic workflow ensures that all aspects of purity are thoroughly evaluated. The process begins with qualitative confirmation of the compound's identity and proceeds to the quantitative determination of the main component and any impurities.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Data Analysis & Reporting start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy start->nmr Structural Verification ftir FTIR Spectroscopy start->ftir Functional Group Analysis hplc HPLC-UV/PDA (Purity Assay) nmr->hplc ftir->hplc gcms GC-MS (Residual Solvents, Volatile Impurities) hplc->gcms Orthogonal Method qnmr qNMR (Absolute Purity) hplc->qnmr Cross-validation report Final Purity Assessment Report gcms->report ea Elemental Analysis (C, H, N %) qnmr->ea Cross-validation qnmr->report ea->report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Potential Impurities

Understanding the synthetic route is key to identifying potential process-related impurities. A common synthesis for 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline involves the reaction of 2-methylimidazole with 4-(chloromethyl)aniline or a related electrophile. Potential impurities could include:

  • Starting Materials: Unreacted 2-methylimidazole or 4-aminobenzyl derivatives.

  • By-products: Formation of isomeric products or over-alkylation products.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetone, ethanol, ethyl acetate).

G cluster_impurities Potential Impurities main 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline (Target Compound) sm1 2-Methylimidazole (Starting Material) main->sm1 from incomplete reaction sm2 4-Aminobenzyl Alcohol/Chloride (Starting Material) main->sm2 from incomplete reaction isomer Positional Isomer (e.g., 4-((2-methyl-1H-imidazol-3-yl)methyl)aniline) main->isomer from side reaction solvent Residual Solvents (e.g., Toluene, DMF) main->solvent from purification

Caption: Logical relationship between the target compound and potential process-related impurities.

Detailed Experimental Protocols

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM phosphate buffer (pH 7.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

  • Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify residual solvents using a standard addition or external standard calibration curve.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-15 mg of the synthesized compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing:

    • Apply manual phasing and baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Pstd = purity of the standard.[6]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the comparison between the synthesized product and an alternative, commercially available analogue, 4-(1H-imidazol-1-yl)aniline.

Table 1: Purity Assessment Results for Synthesized Compound

Analytical TechniqueParameterResult
HPLC Purity (Area %)98.7%
Main Peak Retention Time5.2 min
Impurity 1 (Unidentified)0.8% at 3.1 min
Impurity 2 (Unidentified)0.5% at 6.8 min
GC-MS Residual SolventsToluene: 150 ppm
Ethyl Acetate: 300 ppm
¹H qNMR Purity (w/w %)98.5% ± 0.3%
Elemental Analysis % Carbon (Theoretical: 70.56)70.45%
% Hydrogen (Theoretical: 7.00)6.95%
% Nitrogen (Theoretical: 22.44)22.38%

Table 2: Comparison with a Commercial Alternative

ParameterSynthesized CompoundCommercial Alternative: 4-(1H-imidazol-1-yl)aniline
Stated Purity N/A (To be determined)≥98% (Sigma-Aldrich)[8]
Purity by HPLC (Area %) 98.7%99.2%
Purity by qNMR (w/w %) 98.5%98.9%
Key Impurities Detected 2 unidentified peaks >0.1%1 unidentified peak >0.1%
Elemental Analysis Deviation <0.2% from theoretical<0.15% from theoretical

Conclusion

A comprehensive assessment of the purity of synthesized 4-((2-methyl-1H-imidazol-1-yl)methyl)aniline requires the synergistic use of orthogonal analytical techniques. HPLC provides a robust method for routine purity checks and quantification of non-volatile impurities. GC-MS is essential for detecting residual solvents and other volatile contaminants. For an absolute and highly accurate purity value, ¹H qNMR is the method of choice, complemented by elemental analysis to confirm the elemental composition. This multi-technique approach ensures a thorough characterization of the synthesized material, providing the confidence required for its use in research and development.

References

A Head-to-Head Comparison of 4-(2-Methylimidazol-1-ylmethyl)phenylamine and Alternative Building Blocks in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and material science, the selection of appropriate building blocks is a critical determinant of the final product's efficacy and properties. 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a versatile heterocyclic compound, is frequently utilized for the synthesis of novel bioactive molecules and functional materials. This guide provides a comparative analysis of this key building block against structurally related alternatives, offering insights into their potential performance based on available experimental data.

The alternatives selected for this comparison are:

  • 4-(Imidazol-1-ylmethyl)phenylamine: The unsubstituted parent compound, providing a baseline for assessing the impact of the methyl group.

  • 4-(Benzimidazol-1-ylmethyl)phenylamine: Featuring a fused benzene ring, which can significantly alter lipophilicity and electronic properties.

  • 4-(Pyrazol-1-ylmethyl)phenylamine: An isomer of the imidazole-containing counterpart, offering a different arrangement of nitrogen atoms within the five-membered ring.

While direct head-to-head experimental data for these specific compounds under identical conditions is limited in publicly available literature, this guide consolidates relevant data from studies on their derivatives to provide a comparative overview.

Comparative Analysis of Biological Activity

Imidazole, benzimidazole, and pyrazole moieties are known pharmacophores that contribute to a wide range of biological activities. The following tables summarize the reported anticancer and antimicrobial activities of derivatives of our target building blocks.

Anticancer Activity

The cytotoxic effects of derivatives of these building blocks have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.

Building Block DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazoleA549 (Lung Carcinoma)Not Specified[1]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric Cancer)0.05[2]
4-(4-Benzo[3][4]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)-benzamideOsteosarcoma cellsNot Specified[2]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamineNot SpecifiedNot Specified[4][5]
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative (12l)V600EBRAF0.49
4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (3i)RKO (Colon Carcinoma)9.9[6]
1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamide (6p)A-549 (Lung Carcinoma)0.79[7]

Note: The presented data is for various derivatives and not for the parent building blocks themselves. Direct comparison should be made with caution as experimental conditions may vary between studies.

Antimicrobial Activity

The antimicrobial potential of these heterocyclic building blocks is another area of significant research interest. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Building Block DerivativeMicroorganismMIC (µg/mL)Reference
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)Various strainsNot Specified (noted as "very active")[4][5]
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivative (3e)Various strainsNot Specified (noted as "most effective")[8]
Substituted 4-[(1H-benzo[d]imidazol-2yl)methyl]phenol derivativesVarious strainsNot Specified[9]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of building block performance. Below are detailed methodologies for key experiments.

Synthesis of 4-(Imidazolylmethyl)phenylamine Derivatives

A general and adaptable synthesis protocol for this class of compounds is outlined below.

Materials:

  • Substituted imidazole, benzimidazole, or pyrazole

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • N-Alkylation: To a solution of the respective azole (imidazole, benzimidazole, or pyrazole) in acetonitrile, add potassium carbonate and 4-nitrobenzyl bromide. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-intermediate.

  • Reduction: Dissolve the nitro-intermediate in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours.

  • Final Work-up and Purification: After cooling, filter the reaction mixture through celite and concentrate the filtrate. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired phenylamine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[11] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.[13][14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive control)

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis and evaluation of these building blocks.

Synthesis_Workflow cluster_synthesis Synthesis Start Azole (Imidazole, Benzimidazole, Pyrazole) Step1 N-Alkylation with 4-Nitrobenzyl bromide Start->Step1 Intermediate Nitro-Intermediate Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 End 4-(Azolylmethyl)phenylamine Derivative Step2->End

Caption: General synthetic pathway for 4-(Azolylmethyl)phenylamine derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Compound Synthesized Building Block Derivative Anticancer Anticancer Activity (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Compound->Antimicrobial Data1 IC50 Values Anticancer->Data1 Data2 MIC Values Antimicrobial->Data2

Caption: Workflow for the biological evaluation of synthesized building blocks.

Signaling_Pathway_Concept cluster_pathway Conceptual Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor Imidazole-based Inhibitor Inhibitor->Kinase_Cascade

Caption: Conceptual model of kinase pathway inhibition by imidazole-based compounds.

Conclusion

References

Spectroscopic Analysis for Structural Confirmation of 4-(2-Methylimidazol-1-ylmethyl)phenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data expected for 4-(2-Methylimidazol-1-ylmethyl)phenylamine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a detailed prediction of its spectroscopic characteristics based on the analysis of structurally related compounds. By comparing the predicted data with experimental data for well-characterized analogs, researchers can effectively confirm the structure of synthesized this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and provide experimental data for comparable compounds. These comparisons are essential for validating the structure of the target molecule.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Analogous Compounds.

Proton Assignment Predicted Chemical Shift (ppm) for Target Compound 1-Benzyl-2-methylimidazole Aniline
Imidazole-H4/H56.8 - 7.26.9 - 7.1-
Imidazole-CH₃2.3 - 2.52.4-
Benzyl-CH₂5.0 - 5.25.1-
Phenyl-H (ortho to CH₂)7.0 - 7.27.2 - 7.4-
Phenyl-H (ortho to NH₂)6.6 - 6.8-6.7 - 6.8
NH₂3.5 - 4.5 (broad)-3.4 (broad)

Note: Predicted shifts are based on additive rules and analysis of similar structures. Solvent effects can cause variations.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Analogous Compounds.

Carbon Assignment Predicted Chemical Shift (ppm) for Target Compound 1-Benzyl-2-methylimidazole Aniline
Imidazole-C2145 - 148~146-
Imidazole-C4/C5120 - 128~121, ~128-
Imidazole-CH₃12 - 15~13-
Benzyl-CH₂48 - 52~50-
Phenyl-C (ipso to CH₂)128 - 132~137-
Phenyl-C (ortho to CH₂)128 - 130~128-
Phenyl-C (meta to CH₂)114 - 116~129115
Phenyl-C (para to CH₂, ipso to NH₂)145 - 148-146
IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands (cm⁻¹) for this compound and Characteristic Bands for Functional Groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Characteristic Range (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 35003300 - 3500 (two bands for primary amine)
C-H (Aromatic)Stretch3000 - 31003000 - 3100
C-H (Aliphatic)Stretch2850 - 30002850 - 3000
C=N, C=C (Imidazole & Phenyl)Stretch1450 - 16501450 - 1650
C-NStretch1250 - 13501250 - 1350
N-H (Amine)Bend1580 - 16501580 - 1650
Mass Spectrometry Data

Table 4: Predicted m/z Values for Major Fragments of this compound.

Fragment Ion Proposed Structure Predicted m/z
[M]⁺Molecular Ion187.24
[M - NH₂]⁺Loss of amino group171
[M - C₇H₇]⁺Loss of benzyl group96
[C₈H₉N]⁺Benzylamine fragment120
[C₄H₅N₂]⁺Methylimidazole fragment81

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the empty sample holder (for KBr pellets) or clean plates.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

    • Mass Range: m/z 50 - 500.

  • EI-MS Acquisition (with GC-MS):

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FTIR Purification->IR MS Mass Spec Purification->MS Compare Compare with Analogs NMR->Compare IR->Compare MS->Compare Predict Predict Spectra Predict->Compare Structure Confirm Structure Compare->Structure

Safety Operating Guide

Proper Disposal of 4-(2-Methylimidazol-1-ylmethyl)phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of 4-(2-Methylimidazol-1-ylmethyl)phenylamine, a compound classified as acutely toxic if swallowed.[1] Adherence to these procedures is critical to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this hazardous material.

Summary of Key Safety and Chemical Data

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Name This compound[1][2][3][4]
CAS Number 772311-98-5[2][3]
Molecular Formula C11H13N3[1][2][3][4]
Molecular Weight 187.24 g/mol [1][3][4]
Physical Form Solid[1]
Hazard Classification Acute Toxicity 3, Oral (H301: Toxic if swallowed)[1]
Signal Word Danger[1]
GHS Pictogram GHS06 (Skull and Crossbones)[1]

Experimental Protocol for Safe Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure should be performed in a designated area within a certified chemical fume hood.[5][6][7]

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • Laboratory coat

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated solid waste container.[8]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

    • The container must be leak-proof and compatible with the chemical.[8]

  • Decontamination of Glassware and Surfaces:

    • All glassware and surfaces that have come into contact with the chemical must be decontaminated.

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The first three rinses must be collected and disposed of as hazardous waste.[9]

    • Wipe down all work surfaces with an appropriate cleaning agent.[5][6] Dispose of the cleaning materials as hazardous waste.[5]

  • Empty Container Disposal:

    • Empty containers of this compound are considered hazardous waste and must be disposed of accordingly.[5][7]

    • The containers should be securely capped and placed in the designated hazardous waste collection area.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure location away from incompatible materials.[9][10]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][8] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization start Start: Identify Waste (Solid, Liquid, Container) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in Designated Container fume_hood->collect_solid Handle Waste decontaminate Decontaminate Glassware & Surfaces (Triple Rinse) fume_hood->decontaminate dispose_container Dispose of Empty Chemical Container fume_hood->dispose_container label_waste Label Waste Container: 'Hazardous Waste' & Chemical Name collect_solid->label_waste collect_rinse Collect Rinse Aid as Hazardous Waste decontaminate->collect_rinse collect_rinse->label_waste dispose_container->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Schedule Pickup end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Methylimidazol-1-ylmethyl)phenylamine. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Chemical Profile: this compound is a solid aromatic amine containing a methylimidazole moiety. It is classified as acutely toxic if swallowed. Due to its chemical structure, it should be handled with the same precautions as other hazardous aromatic amines and imidazole-containing compounds.[1][2][3]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or aerosols. All handling of the solid and its solutions should be performed within a functioning fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide primary protection against splashes. A face shield offers a broader barrier, especially when handling larger quantities or during vigorous mixing.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile recommended)To prevent skin contact. Nitrile gloves are a standard for handling many laboratory chemicals.[3] It is advisable to double-glove and change gloves frequently, especially if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and exposure potential.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for both safety and the quality of experimental results.

Step 1: Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[7][8]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the chemical fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Management of Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with this compound. The container must be compatible with the chemical.

  • Solid Waste: Collect contaminated lab supplies such as gloves, weighing paper, and pipette tips in a designated solid hazardous waste container.[9]

  • Liquid Waste: Collect unused solutions or reaction mixtures in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.[3]

Disposal Procedure:

  • Labeling: Clearly label the hazardous waste container with the full chemical name, "this compound," and indicate the hazards (e.g., "Toxic").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Do not dispose of this chemical down the drain or in regular trash.[5]

Visualizing the Workflow

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Nitrile, Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling the Compound.

Handling_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling (Risk Assessment, Emergency Prep, Don PPE) weigh Step 2a: Weigh Solid in Fume Hood prep->weigh dissolve Step 2b: Prepare Solution in Fume Hood weigh->dissolve decon Step 3: Post-Handling (Decontaminate, Doff PPE, Wash Hands) dissolve->decon collect_waste Collect all contaminated solid & liquid waste in separate, sealed containers decon->collect_waste label_waste Label containers as 'Hazardous Waste' with the full chemical name collect_waste->label_waste store_waste Store in a designated, secure area label_waste->store_waste ehs_pickup Arrange for pickup by EHS or a licensed contractor store_waste->ehs_pickup

Operational and Disposal Workflow for the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.